zinc;propanoate
説明
Historical Context of Zinc(II) Carboxylate Research
Research into zinc carboxylates has a notable history, particularly in the field of art conservation. Zinc soaps, which are a form of zinc carboxylate, have been identified as products of the chemical reaction between the zinc oxide (zinc white) pigment and fatty acids present in drying oils used in paintings from the 19th and 20th centuries. The formation of these zinc carboxylates can lead to deterioration in oil paintings, causing issues like brittleness, delamination, and the formation of protrusions on the paint surface.
Early studies focused on understanding the degradation processes in oil paintings, which inadvertently provided a foundational understanding of zinc carboxylate chemistry. nicas-research.nl Researchers used techniques like Fourier transform infrared (FTIR) spectroscopy to identify and characterize these zinc soap species within paint layers. These investigations revealed the existence of both amorphous and crystalline forms of zinc carboxylates, with their formation being influenced by factors such as humidity and the concentration of fatty acids. This early research into the behavior of zinc carboxylates in complex matrices like oil paints laid the groundwork for more targeted studies into specific zinc carboxylate compounds like zinc(II) propanoate.
Significance in Coordination Chemistry
Zinc(II) propanoate is a significant compound in the field of coordination chemistry due to the versatile coordination behavior of both the zinc(II) ion and the propionate (B1217596) ligand. Zinc(II) carboxylates are known to form a large number of coordination compounds. The Zn(II) ion typically adopts a tetrahedral coordination geometry in these structures. chemrxiv.org
The propionate ligand can coordinate to the zinc center in several ways, including monodentate and bidentate bridging modes. akjournals.com In the anhydrous form of zinc(II) propanoate, the structure consists of polymeric sheets where tetrahedrally coordinated zinc atoms are linked by propionate bridges in a syn-anti arrangement. This is in contrast to other zinc carboxylates, like some forms of zinc acetate (B1210297), which can form two-dimensional sheets or three-dimensional networks. The specific crystalline form of anhydrous zinc(II) propanoate can be influenced by the preparation method. An orthorhombic form has been characterized in detail, revealing a polymeric sheet structure.
| Parameter | Value |
|---|---|
| Formula | Zn₂⁺·2C₃H₅O₂⁻ |
| Molecular Weight | 211.5 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.2862 (9) |
| b (Å) | 4.7937 (4) |
| c (Å) | 19.0871 (12) |
| Volume (ų) | 849.7 (1) |
| Z | 4 |
| Coordination | Tetrahedrally coordinated Zn atoms connected by syn-anti propionate bridges |
Furthermore, zinc(II) propanoate can act as a precursor for the synthesis of mixed-ligand complexes. It readily reacts with N-donor heterocyclic ligands, such as theophylline (B1681296) and nicotinamide (B372718), to form new complex compounds. akjournals.com In these complexes, the zinc ion's coordination sphere is expanded, often resulting in six-coordinate, distorted octahedral geometries. For example, in a complex with nicotinamide, the zinc ion is coordinated by two pyridine (B92270) ring nitrogen atoms and four water molecules. The thermal decomposition of these complexes has been studied, typically showing an initial loss of water or the N-donor ligand, followed by the decomposition of the propionate anion to yield zinc oxide as the final product. akjournals.com
Emerging Research Frontiers for Zinc(II) Propanoate Complexes and Materials
The versatility of zinc(II) propanoate in coordination chemistry has paved the way for its use in emerging research areas, particularly in the design and synthesis of advanced materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant area of current research involves using propanoate-derived ligands to construct coordination polymers and MOFs with zinc(II) nodes. chemrxiv.org For instance, ligands like 3-(1H-imidazol-1-yl)propanoate are combined with zinc(II) salts to precipitate coordination polymers. chemrxiv.org In these structures, the zinc atoms are typically tetrahedrally coordinated, connected by the imidazole (B134444) nitrogen and carboxylate oxygen atoms of the organic linkers. chemrxiv.org These materials can form 2D networks that, in some cases, are connected by water molecules to create a 3D supramolecular structure. chemrxiv.org While some of these specific materials have been found to be non-porous to gases like CO₂, N₂, and CH₄, the research highlights the potential for creating novel frameworks by modifying the propanoate-based linkers.
Luminescent Materials: Zinc(II) coordination polymers, including those derived from carboxylates, are being investigated for their luminescent properties. mdpi.com The luminescence in these materials often originates from the organic linkers (intra-ligand charge transfer) or from ligand-to-metal charge transfer events. mdpi.com Research into zinc(II) complexes with Schiff base ligands derived from pyrazolone, for example, has produced materials with blue luminescence, making them candidates for applications in organic light-emitting diodes (OLEDs). mdpi.com A synthesized zinc(II) complex demonstrated a significant increase in quantum yield after dehydration, indicating the strong influence of the coordination environment on the material's photoluminescent properties. mdpi.com
Biologically Active Complexes: There is growing interest in the biological activity of zinc(II) complexes. Zinc is an essential element for many biological processes, and its carboxylate complexes are being studied for their potential bio-activity. akjournals.com Zinc(II) propanoate complexes synthesized with N-donor heterocyclic ligands have been tested for their antimicrobial and antifungal effects. akjournals.com Studies have shown that these complexes can exhibit both antimicrobial activity against pathogenic bacteria and fungistatic effects. akjournals.com This opens up avenues for the development of new therapeutic or antimicrobial agents based on zinc propanoate structures. nih.gov
Structure
2D Structure
3D Structure of Parent
特性
CAS番号 |
557-28-8 |
|---|---|
分子式 |
C3H6O2Zn |
分子量 |
139.5 g/mol |
IUPAC名 |
propanoic acid;zinc |
InChI |
InChI=1S/C3H6O2.Zn/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChIキー |
AUSHVNXPCANHRL-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Zn+2] |
正規SMILES |
CCC(=O)O.[Zn] |
Color/Form |
Platelets, tablets, or needlelike crystals |
他のCAS番号 |
90529-81-0 557-28-8 |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
関連するCAS |
79-09-4 (Parent) |
溶解性 |
32% (WT/WT) IN WATER @ 15 °C 2.8% IN ALCOHOL @ 15 °C 17.2% IN BOILING ALCOHOL |
同義語 |
chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |
製品の起源 |
United States |
Synthesis and Preparation Methodologies of Zinc Ii Propanoate and Its Derivatives
Conventional Synthetic Routes for Anhydrous Zinc(II) Propanoate
Anhydrous zinc(II) propanoate can be prepared through several conventional methods, primarily involving the reaction of a zinc-containing precursor with propionic acid. The most common approaches include the zinc oxide method, the zinc hydroxide (B78521) method, and the metathesis method. guidechem.com
In the zinc oxide method, zinc oxide is dissolved in propionic acid. guidechem.com The resulting solution is then evaporated and concentrated to induce crystallization of the zinc propanoate product. guidechem.com While this method can achieve a high yield, it is often characterized by a slow reaction rate and difficulties in controlling the reaction process. guidechem.com The zinc hydroxide method presents an alternative, but it involves a more complex process with longer reaction times and may produce by-products, leading to lower yield content. guidechem.com A third approach, the metathesis or double displacement reaction, can significantly shorten the reaction time; however, using precursors like calcium propionate (B1217596) can introduce calcium ion impurities, making the product quality unstable and requiring extensive refining. guidechem.com
Hydrothermal techniques, both traditional and microwave-assisted, have been employed to synthesize zinc propanoate from zinc oxide and propionic acid, offering an alternative to simple dissolution and evaporation. guidechem.com
The table below summarizes these conventional synthetic routes.
| Method | Reactants | General Procedure | Advantages/Disadvantages | Citation |
| Zinc Oxide Method | Zinc Oxide, Propionic Acid | Zinc oxide is dissolved in propionic acid, followed by evaporation, concentration, and crystallization. | High yield, but slow reaction rate and difficult process control. | guidechem.com |
| Zinc Hydroxide Method | Zinc Hydroxide, Propionic Acid | Reaction between zinc hydroxide and propionic acid. | Complicated process, long reaction time, lower yield. | guidechem.com |
| Metathesis Method | A Propionate Salt (e.g., Calcium Propionate), A Soluble Zinc Salt | Double displacement reaction in solution. | Shortens reaction time, but can introduce cation impurities. | guidechem.com |
| Hydrothermal Method | Zinc Oxide, Propionic Acid, Water | Reactants are heated in an aqueous solution under pressure. | Alternative to standard atmospheric methods. | guidechem.com |
Complexation Reactions for Zinc(II) Propanoate Adducts
Zinc(II) propanoate readily forms adducts and coordination complexes with various ligands, particularly those containing nitrogen donor atoms. These reactions lead to compounds with distinct structures and properties compared to the simple salt.
New complex compounds of zinc(II) propanoate can be prepared through reactions with N-donor heterocyclic ligands. Studies have detailed the synthesis of adducts with theophylline (B1681296), nicotinamide (B372718), and methyl-3-pyridyl carbamate, yielding compounds with the general formula (CH₃CH₂COO)₂Zn·Lₙ·xH₂O, where 'L' is the heterocyclic ligand. For instance, a complex with phenazone, another N-donor ligand, was prepared by simply mixing aqueous solutions of zinc(II) propionate and phenazone, followed by stirring and concentration to precipitate the product.
The synthesis of mixed-ligand zinc(II) cinnamate (B1238496) complexes with methyl-3-pyridylcarbamate (mpcm) and nicotinamide (nia) has also been achieved, highlighting the versatility of these N-donor ligands in forming diverse coordination structures. researchgate.net In these complexes, the carboxylate groups can adopt various coordination modes, including monodentate and bridging arrangements, leading to the formation of polymeric chains. researchgate.net Infrared spectroscopy is a key tool for characterizing these adducts, as the coordination mode of the propionate anion to the zinc center can be inferred from the positions of the carboxylate stretching frequencies.
The table below details synthesized adducts with specific N-donor ligands.
| Ligand | Resulting Complex Formula (General) | Synthetic Approach | Citation |
| Theophylline | (CH₃CH₂COO)₂Zn·Lₙ·xH₂O | Reaction of zinc(II) propionate with the ligand. | researchgate.net |
| Nicotinamide | (CH₃CH₂COO)₂Zn·Lₙ·xH₂O | Reaction of zinc(II) propionate with the ligand. | |
| Methyl-3-pyridyl carbamate | (CH₃CH₂COO)₂Zn·Lₙ·xH₂O | Reaction of zinc(II) propionate with the ligand. | researchgate.netresearchgate.net |
| Phenazone | Zn(propionate)₂·(phenazone)₂ | Mixing aqueous solutions of reactants, stirring, and concentrating. |
The principles of coordination chemistry can be extended to create multidimensional structures known as coordination polymers and Metal-Organic Frameworks (MOFs). In these materials, zinc(II) ions act as nodes connected by organic linker molecules.
A straightforward and common method for synthesizing zinc(II)-based coordination polymers is through precipitation from aqueous solutions. chemrxiv.orgcolab.ws For example, coordination polymers using 3-(1H-imidazol-1-yl)propanoate ligands are prepared by combining aqueous solutions of the sodium salt of the ligand and a zinc(II) salt, such as zinc nitrate (B79036) hexahydrate. chemrxiv.org This process typically involves the dropwise addition of the zinc salt solution to the linker solution at room temperature, resulting in the precipitation of the coordination polymer. chemrxiv.org
Control over the precipitation process is crucial as it dictates the crystallinity of the final product. chemrxiv.orgcolab.ws In the synthesis with certain 3-(1H-imidazol-1-yl)propanoate derivatives, an initial oily or amorphous precipitate is formed. chemrxiv.org This amorphous solid can often be converted into a crystalline material through prolonged heating. chemrxiv.org This demonstrates that thermal treatment can be a key step in controlling the final morphology and structure of the polymer. The choice of solvent and the coordination ability of the anion from the zinc salt precursor can also exert significant control over the crystalline products formed.
The substituents on the organic ligand play a critical role in directing the crystallization process and influencing the final structure of the coordination polymer. chemrxiv.orgcolab.ws Research on zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers clearly illustrates this effect.
When sodium 3-(1H-imidazol-1-yl)propanoate (unsubstituted) or sodium 3-(2-phenyl-1H-imidazol-1-yl)propanoate are used as the linker, the initial product is an amorphous precipitate that requires subsequent heating to achieve crystallinity. chemrxiv.orgcolab.ws In stark contrast, when the ligand is sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate, a crystalline coordination polymer forms immediately upon mixing the aqueous solutions. chemrxiv.orgcolab.ws
This influence extends to the dimensionality of the resulting framework. The unsubstituted 3-(1H-imidazol-1-yl)propanoate ligand forms a 2D network of zinc ions and linkers. chemrxiv.org However, the introduction of substituents at the 2-position of the imidazole (B134444) ring, such as methyl or phenyl groups, leads to the formation of single polymer chains (a 1D structure). chemrxiv.org These findings underscore how subtle modifications to the ligand's structure can be a powerful tool to control both the synthetic pathway and the final architecture of the material.
The table below summarizes the influence of different ligand substituents on the synthesis of zinc(II) 3-(1H-imidazol-1-yl)propanoate coordination polymers.
| Ligand | Initial Product | Final Structure | Dimensionality | Citation |
| Sodium 3-(1H-imidazol-1-yl)propanoate | Amorphous Precipitate | Crystalline (after heating) | 2D Network | chemrxiv.org |
| Sodium 3-(2-phenyl-1H-imidazol-1-yl)propanoate | Amorphous Precipitate | Crystalline (after heating) | 1D Chains | chemrxiv.org |
| Sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate | Crystalline Polymer | Crystalline | 1D Chains | chemrxiv.org |
Preparation of Zinc(II) Propanoate-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)
Aqueous Solution Methods and Precipitation Control
Catalytic Synthesis of Zinc(II) Propanoate and Related Species
Catalysis can be involved in the synthesis of zinc(II) propanoate itself, and zinc(II) propanoate complexes can, in turn, be used as catalysts for other chemical reactions.
A patented process describes a method for preparing zinc propionate via the direct reaction of metallic zinc with propionic acid in the presence of an oxygen-containing gas, such as air. In this process, oxygen acts as a promoter or catalyst for the reaction, which can be operated continuously by passing an aqueous solution of propionic acid and air through a converter containing zinc metal at temperatures between 50 and 200°C.
Furthermore, zinc(II) propionate complexes have been synthesized for their catalytic properties. mdpi.com For example, a complex of zinc(II) propionate with imidazole, specifically Zn(C₃H₅O₂)₂(Im)·H₂O, was synthesized by mixing aqueous zinc(II) propionate with an ethanol (B145695) solution of imidazole. mdpi.com This complex, along with analogous compounds of other transition metals, demonstrated catalytic activity in the oxidation of styrene (B11656). mdpi.com Studies have shown that for zinc compounds, increasing the carbon chain length of the carboxylate ligand (from formate (B1220265) to acetate (B1210297) to propionate) leads to an increase in the catalytic conversion degree in this reaction. mdpi.com Zinc's utility as a Lewis acid is a key factor in its application in various catalytic processes. mdpi.com
Zinc-Catalyzed β-Functionalization of Cyclopropanols
A significant advancement in the synthesis of complex organic molecules involves the zinc-catalyzed β-functionalization of cyclopropanols. Researchers have developed a method for the β-allylation of cyclopropanols using Morita-Baylis-Hillman (MBH) carbonates, which notably proceeds while retaining the cyclopropane (B1198618) ring structure. nih.gov This reaction is facilitated by a zinc aminoalkoxide catalyst, which is generated in situ from diethylzinc (B1219324) (Et₂Zn) and a β-amino alcohol. The process yields cyclopropyl-fused α-alkylidene-δ-valerolactone derivatives in moderate to good yields. nih.govresearchgate.net
Mechanistic studies indicate that the reaction does not follow a direct β-C-H bond cleavage of the cyclopropanol (B106826). nih.gov Instead, it involves a more complex pathway initiated by the formation of a zinc homoenolate. nih.gov This intermediate undergoes enolization to create a key bis-nucleophilic species. nih.gov The subsequent α-allylation of this "enolized homoenolate" with the MBH carbonate is followed by the regeneration of the cyclopropane ring and an irreversible lactonization step. nih.gov This novel ring-opening/α-allylation/ring-closure mechanism represents a significant development in the functionalization of cyclopropanols.
This methodology has also been successfully applied to other electrophiles, such as alkylidenemalononitriles, further demonstrating the versatility of the enolized homoenolate intermediate. nih.gov For instance, the reaction of a cyclopropanol with benzylidenemalononitrile (B1330407) in the presence of diethylzinc and 1,4-diazabicyclo[2.2.2]octane (DABCO) results in the formation of annulated cyclopropane derivatives with high diastereoselectivity. researchgate.net
Formation of Zinc Homoenolate Intermediates
The formation of zinc homoenolate intermediates is a cornerstone of the reactivity of cyclopropanols in these zinc-catalyzed reactions. ntu.edu.sg Cyclopropanols are well-established precursors for homoenolates, which are generated through ring-opening pathways. In the context of zinc catalysis, the process begins with the coordination of the cyclopropanol to a zinc species, such as an ethylzinc (B8376479) aminoalkoxide, followed by deprotonation and ring-opening to form the zinc homoenolate.
This zinc homoenolate can then be deprotonated by another molecule of the zinc aminoalkoxide to generate the "enolized homoenolate". This enolized species is a key reactive intermediate, acting as a bis-nucleophilic agent. The ability to generate and control the reactivity of these zinc homoenolate and enolized homoenolate intermediates has opened new avenues for the synthesis of complex molecules. ntu.edu.sg For example, these intermediates can participate in conjugate additions to α,β-unsaturated ketones, leading to the formation of 1,6-diketones that can subsequently undergo intramolecular aldol (B89426) condensation to yield cyclopentene (B43876) derivatives. ntu.edu.sg
The reactivity of the zinc homoenolate is influenced by the reaction conditions. For instance, acylation of a zinc homoenolate in a nonpolar solvent like CDCl₃ typically results in O-acylation, whereas in a polar solvent, C-acylation to form a 4-keto ester is favored.
Mechanistic Aspects of Synthesis under Various Conditions
The mechanism of zinc-catalyzed reactions involving cyclopropanols is highly dependent on the specific conditions and reactants employed. A central theme is the formation and subsequent reaction of the zinc homoenolate and its enolized form. ntu.edu.sg
In the β-allylation of cyclopropanols with MBH carbonates, the proposed mechanism involves the following key steps:
Formation of an ethylzinc aminoalkoxide catalyst from Et₂Zn and a β-amino alcohol.
Coordination of the cyclopropanol to the zinc catalyst, followed by deprotonation and ring-opening to yield a zinc homoenolate.
Deprotonation of the homoenolate to form the crucial "enolized homoenolate" intermediate.
Nucleophilic attack of the enolized homoenolate on the MBH carbonate, leading to α-allylation.
Ring-closure of the resulting α-allylated homoenolate to regenerate the cyclopropane ring.
Irreversible lactonization to afford the final product.
This pathway highlights a mode of reactivity distinct from direct C-H functionalization. The versatility of this mechanism is demonstrated by its applicability to other electrophiles like alkylidenemalononitriles, which also react with the enolized homoenolate to produce cyclopropane-fused pyran derivatives. researchgate.net
Furthermore, zinc-mediated α-hydroxyallylation of aldehydes with cyclopropanols showcases the enolized homoenolate acting as a γ-oxyallyl nucleophile. researchgate.netntu.edu.sg This reaction proceeds via a bicyclic chair-like transition state, which accounts for the observed anti-diastereoselectivity. researchgate.net The choice of catalyst and reaction conditions can thus steer the reaction towards different outcomes, underscoring the nuanced mechanistic landscape of these transformations.
The synthesis of zinc propanoate itself can be achieved through several methods, including the zinc oxide method, the zinc hydroxide method, and the metathesis method. guidechem.com One studied approach involves the reaction of calcium propionate with zinc sulfate (B86663), with optimal conditions identified as a molar ratio of 1.16:1, a reaction temperature of 80°C, and a reaction time of 40 minutes, yielding up to 93.6% of the product. Another method utilizes microwave irradiation to synthesize zinc propionate from propionic acid and zinc oxide, which can achieve a yield of 93.70% under optimized conditions.
Structural Elucidation and Advanced Characterization of Zinc Ii Propanoate Compounds
X-ray Crystallography Studies
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled insight into the molecular and supramolecular structure of zinc(II) propanoate complexes. By analyzing the diffraction pattern of a single crystal, researchers can construct a detailed three-dimensional model of the atomic arrangement.
The initial step in SC-XRD analysis involves determining the crystal system and space group, which define the symmetry and repeating pattern of the crystal lattice. Zinc(II) propanoate complexes have been found to crystallize in several systems, reflecting the versatility of the zinc(II) ion's coordination sphere and the influence of ancillary ligands.
| Compound/Ligand | Crystal System | Space Group | Reference |
| {[Zn(CH3CH2COO)2(C7H6N2S)2]·CH3OH} | Monoclinic | P2(1)/n | asianpubs.orgasianpubs.org |
| 3-(1H-imidazol-1-yl)propanoate | Orthorhombic | Pca21 | |
| 3-(2-phenyl-1H-imidazol-1-yl)propanoate | Monoclinic | P 2/n | |
| 3-(2-methyl-1H-imidazol-1-yl)propanoate | Orthorhombic | Pcca |
The d¹⁰ electronic configuration of the zinc(II) ion allows for flexible coordination geometries, which are readily influenced by the steric and electronic properties of the surrounding ligands. mdpi.com In zinc(II) propanoate complexes, tetrahedral and distorted octahedral geometries are commonly observed.
In several coordination polymers involving 3-(1H-imidazol-1-yl)propanoate linkers, the zinc atoms exhibit a tetrahedral coordination geometry. Each zinc center is typically coordinated to two imidazole (B134444) nitrogen atoms and two oxygen atoms from the carboxylate groups of four different linkers. In contrast, a mixed-ligand complex, {[Zn(CH3CH2COO)2(C7H6N2S)2]·CH3OH}, features a zinc atom coordinated by two oxygen atoms from two propionate (B1217596) ligands and two nitrogen atoms from two 2-aminobenzothiazole (B30445) ligands, also resulting in a tetrahedral arrangement. asianpubs.org More complex structures can exhibit distorted geometries, such as a distorted trigonal bipyramidal geometry in a zinc(II) Schiff base complex. The coordination environment can even vary within a single multinuclear complex, as seen in a trinuclear zinc(II) carboxylate complex with both five-coordinate, slightly distorted square-pyramidal and six-coordinate octahedral zinc centers.
The carboxylate group of the propanoate ligand can coordinate to metal centers in various modes, contributing to the structural diversity of these compounds. Common binding modes include monodentate, bidentate (chelating), and bridging fashions. mdpi.com
In the complex {[Zn(CH3CH2COO)2(C7H6N2S)2]·CH3OH}, the propionate ligands coordinate in a monodentate fashion, meaning only one oxygen atom from each carboxylate group binds to the zinc center. asianpubs.org In coordination polymers, bridging modes are prevalent, where the carboxylate group links two or more zinc centers. This is observed in complexes with 3-(1H-imidazol-1-yl)propanoate linkers, where the carboxylate group acts in a κ1-fashion, bridging two different metal atoms to form extended networks. Some zinc(II) carboxylate complexes exhibit a μ-η¹,η¹ carboxylate bridge, forming coordination polymers with tetrahedral zinc centers. The flexibility of the carboxylate group to adopt different binding modes is a key factor in the formation of diverse architectures, from discrete molecules to one-, two-, or three-dimensional polymers. mdpi.com
In the crystal structure of {[Zn(CH3CH2COO)2(C7H6N2S)2]·CH3OH}, hydrogen bonds are observed between the propionate oxygen atoms, the methanol (B129727) solvent molecule, and the amine group of the 2-aminobenzothiazole ligand. asianpubs.org For coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, hydrogen bonding involving crystal water molecules can link polymer chains together, forming three-dimensional networks. In other systems, π–π stacking interactions between aromatic rings of the ligands contribute to the stability of the crystal structure. The study of these noncovalent interactions is essential for understanding the supramolecular chemistry and crystal packing of these compounds.
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It is particularly valuable for confirming the phase purity of a synthesized compound and for identifying crystalline phases in a mixture.
In the study of zinc(II) propanoate compounds, PXRD is often used to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. For example, the PXRD pattern calculated from the single-crystal data of a zinc(II) coordination polymer was shown to match the experimental pattern of the bulk precipitate, confirming the phase identity. Furthermore, PXRD can be used to study structural changes, such as the loss of crystal water upon heating, by monitoring changes in the diffraction pattern. This technique is also instrumental in identifying different crystalline phases (polymorphs) of a substance, which may exhibit different physical properties.
Single-Crystal X-ray Diffraction Analysis of Zinc(II) Propanoate Complexes
Identification of Carboxylate Binding Modes (e.g., monodentate, bidentate, bridging)
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and bonding within zinc(II) propanoate and its derivatives.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the coordination environment of the propionate ligand to the zinc(II) center.
The coordination mode of the carboxylate group of the propionate ligand to the zinc ion can be effectively determined by analyzing the positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group in the IR spectrum. The difference between these two frequencies (Δν = νas - νs) is a key indicator of the coordination type. For instance, a smaller separation between these bands suggests a stronger bond between the propionate anion and the zinc cation, following the general trend: unidentate > bridging > bidentate. In one study, the IR spectrum of a zinc propionate precursor exhibited bands at 1541 cm⁻¹ (νas) and 1472 cm⁻¹ (νs), resulting in a frequency separation (Δν) of 69 cm⁻¹, which is indicative of a bidentate coordination mode.
In more complex systems, such as zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, IR spectroscopy is crucial for confirming the coordination of both the imidazole and carboxylate groups. The strong peak around 1600 cm⁻¹ is assigned to the in-plane stretching of the COO⁻ groups. For instance, in a study of zinc(II) propionate complexes with N-donor heterocyclic ligands like theophylline (B1681296), nicotinamide (B372718), and methyl-3-pyridyl carbamate, IR spectra suggested a monodentate coordination of the propionate anion to the zinc atom. The parameter Δν(COO⁻) = νas(COO⁻) – νs(COO⁻) was used as a criterion, where values in the range of 200–310 cm⁻¹ are consistent with a unidentate coordination mode.
The following table summarizes the characteristic IR absorption bands for different zinc(II) propanoate complexes and their proposed coordination modes.
| Compound/Complex | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode |
| Zinc Propionate Precursor | 1541 | 1472 | 69 | Bidentate |
| Zn(prop)₂·tph | - | - | 200-310 | Monodentate |
| Zn(prop)₂·2nad | - | - | 200-310 | Monodentate |
| Zn(prop)₂·2mpc | - | - | 200-310 | Monodentate |
| Zn(4-bpy)(C₂H₅COO)₂·H₂O | ~1558 akjournals.com | ~1416 akjournals.com | ~142 | Bridging or Chelating |
Note: 'prop' refers to propionate, 'tph' to theophylline, 'nad' to nicotinamide, 'mpc' to methyl-3-pyridyl carbamate, and '4-bpy' to 4,4'-bipyridine.
Infrared spectroscopy is also instrumental in identifying the gaseous products evolved during the thermal decomposition of zinc propionate compounds. Studies have shown that the decomposition of zinc(II) propionate and its complexes often leads to the formation of zinc oxide as the final solid residue. The volatile products identified through IR analysis of the evolved gases typically include carbon dioxide (CO₂) and 3-pentanone (B124093) (diethyl ketone). In some cases, other species like methane (B114726) (CH₄) and ethene (C₂H₄) have also been detected, though their formation can be dependent on the specific compound and decomposition atmosphere. The characteristic IR absorption bands for CO₂ (νas = 2349 cm⁻¹, νs = 1342 cm⁻¹, δ = 667 cm⁻¹) and the C=O stretch of ketones are used for their identification.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the structure of the propionate ligand and its coordination to the zinc(II) center in solution. In studies of zinc(II) complexes with functionalized propanoate ligands, such as 3-(1H-imidazol-1-yl)propanoate, NMR is used to confirm the structure of the ligand prior to complexation. For example, the ¹H NMR spectrum of sodium 3-(1H-imidazol-1-yl)propanoate in D₂O shows characteristic signals for the imidazole and propanoate protons, while the ¹³C NMR spectrum reveals the corresponding carbon resonances.
The chemical shifts in the ¹³C NMR spectra can also offer insights into the coordination mode of the carboxylate group. A correlation has been observed between the ¹³C chemical shift of the carboxylate carbon and its binding mode in zinc complexes, with the general trend for chemical shifts being: chelating > bidentate bridge > monodentate bridge. While detailed NMR studies focusing solely on simple zinc(II) propanoate are less common, the technique is invaluable for characterizing more complex derivatives and for studying the ligand environment in solution. ajol.info High-resolution NMR spectroscopy, including the use of stable isotopes like ¹³C, is a key application for analyzing these compounds. sigmaaldrich.com
The following table presents representative NMR data for a functionalized propanoate ligand used in the synthesis of zinc(II) coordination polymers.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Sodium 3-(1H-imidazol-1-yl)propanoate (in D₂O) | ¹H | 7.28, 7.09 (s, 2H, Im4,5), 4.27 (t, 2H, NCH₂CH₂COO), 2.56 (t, 2H, NCH₂CH₂COO) |
| ¹³C | 182.2 (COO), 140.8, 130.3, 122.8 (Im2,4,5), 47.0 (NCH₂CH₂COO), 41.6 (NCH₂CH₂COO) |
UV-Visible spectroscopy is employed to investigate the electronic structure and interactions within zinc(II) propanoate compounds. Since zinc(II) has a d¹⁰ electronic configuration, it does not exhibit d-d electronic transitions. Therefore, the absorption bands observed in the UV-Vis spectra of its complexes are typically due to intra-ligand or ligand-to-metal charge transfer (LMCT) transitions. For zinc oxide (ZnO) nanoparticles synthesized from zinc propionate precursors, a strong UV luminescence peak is often observed. For instance, ZnO nanopowders have shown a strong emission peak around 384 nm. In studies of green-synthesized ZnO nanoparticles, the UV-visible absorption spectra showed peaks around 360-380 nm, which is characteristic of the surface plasmon resonance of ZnO nanoparticles.
Vibrational Analysis for Ligand Coordination Modes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Analysis
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for evaluating the thermal stability and decomposition pathways of zinc(II) propanoate and its complexes.
TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration, desolvation, and decomposition steps. DTA measures the temperature difference between a sample and a reference material, indicating whether a process is endothermic or exothermic.
For hydrated zinc(II) propanoate, the initial mass loss observed in the TGA thermogram typically corresponds to the removal of water molecules, which is an endothermic process as seen in the DTA curve. For example, Zn(CH₃CH₂COO)₂·2H₂O shows a mass loss corresponding to the removal of water, followed by the decomposition of the anhydrous salt. The decomposition of the anhydrous zinc propionate often occurs in one or more steps, leading to the formation of zinc oxide (ZnO) as the final residue. This decomposition process is generally endothermic.
In a study of zinc(II) propionate complexes with heterocyclic ligands, the thermal decomposition was found to be a multi-step process. The first step was the elimination of water or the N-donor ligand, followed by the decomposition of the propionate anion, releasing diethyl ketone and carbon dioxide. The final product in air is consistently identified as ZnO.
The thermal stability can vary depending on the specific complex. For instance, in a series of zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, the compounds were found to be thermally stable up to at least 200 °C. The TGA of one such polymer, GUT1, showed a mass loss of 7.8-10.2% up to 110 °C, corresponding to the removal of crystal water, with the main decomposition starting around 230 °C. Another complex, GUT2, was stable up to about 270 °C after drying.
The following table summarizes the key thermal decomposition events for various zinc(II) propanoate compounds.
| Compound | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |
| Zn(CH₃CH₂COO)₂·2H₂O | up to 220 | ~13.7 (calc. 14.7) | 220 (endo) | Dehydration |
| 220-900 | ~58.2 (calc. 58.1) | 380, 620 (endo) | Decomposition to ZnO | |
| GUT1 (dried) | up to 110 | 7.8 | - | Removal of residual water |
| > 230 | - | 233 (endo) | Onset of decomposition | |
| GUT2 (dried) | up to 270 | No mass loss | 295 (endo) | Onset of decomposition |
| Zn(prop)₂·tph | 180-280 | - | 210 (endo) | Loss of theophylline |
| 280-500 | - | 340, 480 (endo) | Decomposition of propionate |
Decomposition Pathways and Thermal Stability of Zinc(II) Propanoate Complexes
The thermal stability and decomposition of zinc(II) propanoate and its complexes are typically investigated using thermoanalytical techniques such as thermogravimetry (TG), differential thermogravimetry (DTG), and differential thermal analysis (DTA). These studies reveal that the decomposition process is often a multi-step affair, with the specific pathway depending on whether the compound is hydrated or contains other coordinated ligands.
For hydrated zinc(II) propanoate complexes, the initial step of thermal decomposition involves dehydration, where coordinated water molecules are eliminated. akjournals.com Following the removal of water or other volatile ligands, the anhydrous zinc(II) propanoate begins to decompose. This subsequent and primary decomposition stage involves the pyrolysis of the propionate anion. The ultimate solid residue of the thermal decomposition of zinc(II) propanoate complexes in an air atmosphere is consistently identified as zinc oxide (ZnO).
The general mechanism for the thermal decomposition of hydrated zinc(II) propanoate can be summarized by the following reaction: Zn(CH₃CH₂COO)₂·xH₂O → ZnO + (CH₃CH₂)₂CO + CO₂ + xH₂O
Studies on mixed-ligand complexes, such as those including phenazone or imidazole, show a similar pattern where the ancillary ligand is often released first, followed by the decomposition of the propionate group. The thermal stability of these complexes can be influenced by the nature of the coordinated ligands and the length of the carboxylic acid chain. For instance, the decomposition of zinc(II) propionate complexes with N-donor ligands like theophylline or nicotinamide also proceeds via the initial loss of the N-donor ligand molecule, followed by the breakdown of the propionate anion.
The table below summarizes the thermal decomposition stages for various zinc(II) propanoate complexes as determined by thermoanalytical methods.
Table 1: Thermal Decomposition Stages of Zinc(II) Propanoate Complexes
| Compound | Temperature Range (°C) | Decomposition Step | Final Product |
|---|---|---|---|
| Zn(prop)₂·2H₂O | 60 - 150 | Dehydration (Loss of 2 H₂O) | Anhydrous Zn(prop)₂ |
| Zn(prop)₂·2H₂O | 150 - 360 | Decomposition of propionate anion | ZnO |
| Zn(prop)₂(Im)·H₂O | 80 - 130 | Dehydration (Loss of 1 H₂O) | Anhydrous Zn(prop)₂(Im) |
| Zn(prop)₂(Im)·H₂O | 130 - 320 | Release of Imidazole (Im) | Zn(prop)₂ |
Data compiled from published research findings.
Analysis of Mass Loss and Volatile Product Evolution
Thermogravimetric analysis (TGA) is a critical tool for quantifying the mass loss associated with each stage of decomposition. The data from TGA, often presented as a thermogram (a plot of mass versus temperature), allows for the precise calculation of mass changes, which can be correlated with the loss of specific molecular fragments. etamu.edu
For hydrated zinc(II) propanoate complexes, the first significant mass loss corresponds to the evaporation of water molecules, typically occurring at temperatures around 100°C. For example, a zinc(II) coordination polymer with a propanoate linker, designated GUT1, shows a mass loss of approximately 10.2% up to 110°C, corresponding to the loss of water molecules. Another complex, Zn(L₂)₂(Im)·H₂O, exhibits a mass loss of 7.0% between 80-130°C, which is attributed to dehydration.
Following dehydration, the decomposition of the propionate ligand itself results in further mass loss. This process is characterized by the evolution of volatile products. The primary volatile products identified during the pyrolysis of the propionate anion are diethyl ketone ((CH₃CH₂)₂CO) and carbon dioxide (CO₂). The identity of these evolved gases is confirmed using coupled techniques like TG-MS (Thermogravimetry-Mass Spectrometry) or by analyzing the collected gases with methods such as IR spectroscopy.
The table below details the observed mass loss and the corresponding volatile products evolved during the thermal decomposition of representative zinc(II) propanoate compounds.
Table 2: Mass Loss and Evolved Volatile Products from Thermal Decomposition
| Compound | Temperature Range (°C) | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Evolved Products |
|---|---|---|---|---|
| Zn(prop)₂·2H₂O | 60 - 150 | 14.5 | 14.6 | H₂O |
| Zn(prop)₂·2H₂O | 150 - 360 | 47.0 | 47.3 | (CH₃CH₂)₂CO, CO₂ |
| Zn(prop)₂(Im)·H₂O | 80 - 130 | 7.0 | 6.05 | H₂O |
Calculated and experimental data sourced from scientific literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. By comparing the experimentally determined mass percentages of constituent elements (typically Carbon, Hydrogen, Nitrogen, and Zinc) with the theoretically calculated values based on the proposed molecular formula, the purity and composition of the zinc(II) propanoate complex can be confirmed. cu.edu.eg
The results of elemental analysis are considered to be in good agreement with the theoretical values when the deviation is minimal, typically within ±0.5%. This verification is a crucial step in the characterization of new compounds, ensuring that the synthesized material corresponds to the intended structure before further properties are investigated. cu.edu.eg For instance, in the synthesis of a complex with the formula [Zn(MIm₂Pr)₂], the found percentages of C (49.76%), H (5.06%), and N (20.97%) closely matched the calculated values of C (49.68%), H (4.93%), and N (21.07%), confirming its composition.
The following table presents a compilation of elemental analysis data for several zinc(II) propanoate-related complexes, demonstrating the congruence between theoretical and experimental findings.
Table 3: Elemental Analysis Data for Zinc(II) Propanoate Complexes
| Compound Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| C₂₂H₂₆N₈O₄Zn | C | 49.68 | 49.76 |
| H | 4.93 | 5.06 | |
| N | 21.07 | 20.97 | |
| C₁₉H₂₉ClN₄O₂Zn | C | 51.13 | 51.05 |
| H | 6.55 | 6.43 | |
| N | 12.55 | 12.37 | |
| C₅₇H₅₈N₁₄O₄Zn | C | 55.35 | 55.30 |
| H | 5.46 | 5.40 | |
| N | 14.40 | 14.30 | |
| Zn | 10.87 | 10.50 | |
| C₄₇H₄₈N₄O₈Zn | C | 58.29 | 58.51 |
| H | 6.40 | 6.22 | |
| N | 9.25 | 9.10 |
Data sourced from various characterization studies. cu.edu.eg
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Zinc;propanoate |
| Zinc(II) propanoate |
| Zinc oxide |
| Diethyl ketone |
| Carbon dioxide |
| Water |
| Theophylline |
| Nicotinamide |
| Phenazone |
| Imidazole |
| Zinc carbonate |
| Propionic acid |
| [Zn(MIm₂Pr)₂] |
| [Zn(iPrEtIm₂Pr)Cl] |
| Carbon |
| Hydrogen |
| Nitrogen |
Coordination Chemistry and Complex Formation of Zinc Ii Propanoate
Ligand Design and Synthesis for Zinc(II) Propanoate Complexes
The design and synthesis of ligands are crucial for directing the structure and, consequently, the function of zinc(II) propanoate complexes. A common strategy involves the use of bifunctional ligands that contain a propanoate group for coordination to the zinc ion and another functional group, often a nitrogen-containing heterocycle, to act as a bridging unit or to introduce specific properties like luminescence.
One accessible approach involves the synthesis of water-soluble and flexible ligands, such as 3-(1H-imidazol-1-yl)propanoates, which can be prepared through a facile, solvent, and catalyst-free route. These ligands are synthesized by reacting the corresponding methyl propanoates with aqueous sodium hydroxide (B78521). The resulting sodium propanoate ligands are water-soluble and can be readily used to coordinate with Zn(II) ions in an aqueous solution. For instance, combining aqueous solutions of these ligands with a zinc(II) salt like zinc nitrate (B79036) hexahydrate leads to the precipitation of the coordination polymers.
Another approach focuses on creating ligands that mimic the 2-His-1-carboxylate facial triad (B1167595) found in the active sites of many metalloenzymes. These biomimetic ligands, such as substituted 3,3-bis(1-alkylimidazol-2-yl)propionates, incorporate two imidazole (B134444) groups and a carboxylate group into a single monoanionic, tripodal framework. The synthesis of these ligands allows for systematic studies of the coordination chemistry of zinc in a biologically relevant environment.
Furthermore, the strategic use of ancillary ligands, in addition to the propanoate, can significantly influence the final structure. These can be neutral N-donor bridging ligands which, in conjunction with carboxylate ligands, can lead to mixed-ligand coordination polymers with diverse topologies. The choice of ligands, including their steric bulk and the nature of their donor atoms, plays a pivotal role in determining the dimensionality and properties of the resulting zinc(II) propanoate complexes.
Stoichiometry and Coordination Modes in Mononuclear Zinc(II) Propanoate Complexes
In mononuclear zinc(II) propanoate complexes, the stoichiometry and coordination modes are dictated by factors such as the ligand-to-metal ratio and the nature of the ligands employed. The zinc(II) ion, with its d¹⁰ electron configuration, does not have any crystal field stabilization energy and can thus adopt various coordination geometries, most commonly tetrahedral, trigonal bipyramidal, and octahedral.
A common coordination mode for the carboxylate group in these complexes is monodentate, where only one of the oxygen atoms of the propanoate group binds to the zinc center. However, bridging coordination modes are also prevalent, even in what might be considered mononuclear species in solution, which can then assemble into polynuclear structures in the solid state. mdpi.com
The stoichiometry of the complex has a profound impact on the coordination environment. For example, in a 2:1 ligand-to-metal complex with a 3,3-bis(1-methylimidazol-2-yl)propionate (MIm2Pr) ligand, the ligand coordinates in a tridentate, tripodal N,N,O fashion, mimicking the 2-His-1-carboxylate facial triad. In contrast, a 1:1 ligand-to-metal ratio with the same ligand can lead to the formation of polymeric structures.
Table 1: Examples of Mononuclear Zinc(II) Propanoate Complex Characteristics
| Complex | Ligand(s) | Ligand-to-Metal Ratio | Coordination Mode of Propanoate | Zinc(II) Coordination Geometry |
|---|---|---|---|---|
| [Zn(MIm2Pr)2] | 3,3-bis(1-methylimidazol-2-yl)propionate | 2:1 | Tridentate (N,N,O) | Not specified |
| [Zn(MIm2Pr)Cl(H2O)] | 3,3-bis(1-methylimidazol-2-yl)propionate, Chloride, Water | 1:1 | Bridging (N,N-bidentate to one Zn, O-monodentate to another) | Not specified |
Data sourced from multiple studies.
Development of Polymeric Zinc(II) Propanoate Coordination Networks
Polymeric zinc(II) propanoate coordination networks, including metal-organic frameworks (MOFs), represent a significant area of research due to their diverse architectures and potential applications. mdpi.com The ability of the propanoate ligand to act as a bridge between zinc centers is fundamental to the formation of these extended structures. mdpi.com
Architecture and Topology of Zinc(II) Propanoate Coordination Polymers
The architecture of zinc(II) propanoate coordination polymers can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The final dimensionality is a direct consequence of the connectivity of the zinc nodes and the bridging ligands.
For example, the use of 3-(1H-imidazol-1-yl)propanoate as a linker can lead to the formation of 2D networks. In one such structure, each zinc atom is tetrahedrally coordinated to two imidazole nitrogens and two carboxylate groups from four different linkers. These linkers bridge two different metal atoms, creating a 2D network of 32-membered rings. The resulting 2D sheets can then stack to form a 3D supramolecular architecture through non-covalent interactions.
The choice of ancillary ligands can also direct the topology. Mixed-ligand systems can result in various topologies, including square lattice (sql) and honeycomb (hcb) for 2D networks, and diamond (dia) for 3D frameworks.
Bridging Ligand Roles and Their Influence on Network Formation
Bridging ligands are the cornerstone of polymeric zinc(II) propanoate networks, connecting the metal centers to create extended structures. The propanoate group itself can act as a bridging ligand, often in a syn-anti bridging coordination mode. However, the introduction of other bridging ligands with different lengths, flexibilities, and donor atoms provides a powerful tool for controlling the network's architecture.
Ligands containing N-donor heterocyclic groups, such as imidazole or pyridine (B92270), are frequently used as co-ligands with propanoate. These ligands can bridge zinc centers in various ways. For example, a 3-(1H-imidazol-1-yl)propanoate ligand can bridge two different metal atoms, with the imidazole nitrogen coordinating to one zinc ion and the carboxylate group coordinating to another.
The nature of the bridging ligand directly influences the dimensionality of the resulting network. For instance, the use of a flexible bis(imidazole) ligand can lead to the formation of 1D ladder-like structures or more complex 2D and 3D networks, depending on the other ligands present. The steric bulk and conformational flexibility of the bridging ligand play a crucial role in determining the final structure. For example, the difference in steric constraints between a methyl group (acetate) and an ethyl group (propionate) can lead to drastically different structures, such as a 1D chain versus a 2D network. researchgate.net
In some cases, a single ligand can exhibit multiple coordination modes, acting as both a chelating and a bridging ligand, further increasing the structural diversity of the resulting coordination polymers.
Porous Properties and Gas Sorption Characteristics of MOFs
A key feature of some zinc(II) propanoate-based coordination polymers, particularly metal-organic frameworks (MOFs), is their porosity. mdpi.com This porosity arises from the formation of regular, well-defined channels and cavities within the crystal structure. The ability of these materials to adsorb and store gases is a direct consequence of this permanent porosity.
The gas sorption properties of these MOFs are typically evaluated by measuring gas adsorption isotherms for gases like nitrogen (N₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). mdpi.com The results of these measurements provide information about the surface area, pore volume, and selectivity of the material for different gases.
For example, a zinc(II)-based MOF, QUF-001, fabricated using a citric acid derivative, has been shown to have a two-dimensional lamellar structure. mdpi.com This material exhibited CO₂ and CH₄ sorption capacities of up to 1.6 mmol/g and 8.1 mmol/g, respectively, at 298 K and 50 bar. mdpi.com Another porous anionic zinc(II) MOF demonstrated selective adsorption of CO₂ over N₂ at both 273 K and 298 K, with a high isosteric heat of CO₂ adsorption.
The pore size and surface chemistry of the MOF are critical factors determining its gas sorption behavior. The introduction of specific functional groups into the ligands can be used to tune these properties and enhance the selectivity for certain gases. The stability of the framework upon removal of guest solvent molecules is also crucial for achieving permanent porosity.
Table 2: Gas Sorption Data for Selected Zinc(II)-Based MOFs
| MOF | Gas | Temperature (K) | Pressure (bar) | Sorption Capacity (mmol/g) |
|---|---|---|---|---|
| QUF-001 | CO₂ | 298 | 50 | 1.6 |
| QUF-001 | CH₄ | 298 | 50 | 8.1 |
| Zn-MOF-a | CO₂ | 273 | Not specified | Selective over N₂ |
Data sourced from multiple studies. mdpi.com
Solution-Phase Coordination Behavior (e.g., Ligand-to-Metal Complex Ratios)
The coordination behavior of zinc(II) propanoate in solution is fundamental to understanding the formation of both mononuclear and polynuclear species. The stoichiometry of the complexes formed in solution can be influenced by factors such as pH, the concentration of reactants, and the presence of competing ligands.
Studies on the coordination chemistry of zinc(II) with biomimetic propionate-containing ligands have shown that the ligand-to-metal ratio in the reaction mixture can determine the nature of the product. For instance, with the ligand 3,3-bis(1-methylimidazol-2-yl)propionate (MIm2Pr), a 2:1 ligand-to-metal ratio leads to the formation of a mononuclear complex, [Zn(MIm2Pr)2], where the ligand coordinates in a tridentate fashion. However, a 1:1 ratio results in polymeric complexes.
In some systems, the formation of complexes with different stoichiometries, such as 1:1 and 2:2 (metal:ligand), has been observed in solution. Spectroscopic techniques, such as UV-Vis spectrophotometry and NMR spectroscopy, can be used to study the speciation of these complexes in solution and to determine their formation constants.
The pH of the solution can also play a critical role. For example, in the study of zinc(II) complexes with tripodal N7 ligands, potentiometric titrations revealed the formation of different species at different pH values, including protonated and deprotonated forms of the complexes. The stability of these complexes in solution is a key factor that governs their potential applications.
The dissociation of complexes in solution is another important aspect. Molar conductance and ESI-MS studies have indicated that some dinuclear zinc(II) propionate (B1217596) complexes can dissociate in solution to form monomeric anionic species. This solution-phase behavior can be quite different from the solid-state structure, highlighting the dynamic nature of these coordination compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Zinc;propanoate |
| Zinc(II) propanoate |
| 3-(1H-imidazol-1-yl)propanoate |
| Zinc nitrate hexahydrate |
| 3,3-bis(1-methylimidazol-2-yl)propionate |
| 3,3-bis(1-ethyl-4-isopropylimidazol-2-yl) propionate |
| [Zn(MIm2Pr)2] |
| [Zn(MIm2Pr)Cl(H2O)] |
| [Zn(iPrEtIm2Pr)Cl] |
Catalytic Applications and Mechanistic Investigations of Zinc Ii Propanoate
Role as a Lewis Acid Catalyst
The fundamental role of zinc(II) propanoate in catalysis is centered on its function as a Lewis acid. The zinc ion (Zn²⁺) possesses empty orbitals that can accept electron pairs from Lewis basic substrates, such as the carbonyl oxygen of aldehydes, ketones, and esters. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. mdpi.com
In biological systems, zinc ions are crucial cofactors in enzymes like carbonic anhydrase, where they act as a Lewis acid to activate a water molecule for the hydration of carbon dioxide. Similarly, in synthetic chemistry, zinc(II) complexes catalyze a range of reactions by activating electrophiles. While simple zinc salts like zinc chloride (ZnCl₂) are known Lewis acid catalysts for reactions such as the Knoevenagel condensation, the use of zinc carboxylates like propanoate allows for finer tuning of the catalytic system. The carboxylate ligands can influence the Lewis acidity of the zinc center and improve the catalyst's solubility in organic solvents.
Catalysis in Organic Synthesis
The Lewis acidic nature of zinc(II) propanoate has been harnessed to catalyze a broad spectrum of organic reactions, from polymerization to the formation of carbon-carbon bonds.
Zinc(II) propanoate and its derivatives are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides and lactones, which is a primary method for producing biodegradable polyesters. mdpi.com The most commonly accepted pathway is the coordination-insertion mechanism. mdpi.comconicet.gov.ar The process involves:
Coordination of the cyclic monomer's carbonyl oxygen to the Lewis acidic zinc center. mdpi.com
Nucleophilic attack by an initiating species (such as an alkoxide) on the activated carbonyl carbon.
Cleavage of the acyl-oxygen bond of the ring, followed by insertion of the monomer into the zinc-initiator bond. mdpi.comconicet.gov.ar
This mechanism allows for excellent control over the polymer's molecular weight and dispersity. Zinc prolinate, a derivative of zinc propanoate, has been successfully used to catalyze the ROP of L,L-lactide, yielding linear polylactide oligomers. Studies have shown that reaction temperature significantly impacts the polymer yield and molecular weight, with optimal results often achieved at elevated temperatures. Similarly, catalytic systems based on zinc carboxylates have demonstrated high efficiency in the ROP of ε-caprolactone. mdpi.com
| Catalyst System | Monomer | Temperature (°C) | Time (h) | Conversion/Yield (%) | Source |
| Zinc (L-prolinate)₂ | L,L-Lactide | 150 | 24 | 20 | |
| Zinc (L-prolinate)₂ | L,L-Lactide | 180 | 24 | 70 | |
| Zinc (L-prolinate)₂ | L,L-Lactide | 195 | 24 | 93 | |
| ZnEt₂/PGAc | ε-Caprolactone | 40 | 48 | 52 | mdpi.com |
| ZnEt₂/PGAc | ε-Caprolactone | 60 | 48 | 90 | mdpi.com |
| ZnEt₂/PGAc | ε-Caprolactone | 80 | 48 | 96 | mdpi.com |
Table 1: Research findings on the ring-opening polymerization of cyclic esters using zinc-based catalysts.
Zinc(II) propanoate complexes have shown catalytic activity in oxidation reactions. In the oxidation of styrene (B11656) using hydrogen peroxide as an ecological oxidant, zinc(II) propanoate-imidazole complexes have been investigated. mdpi.com Research comparing zinc complexes with formate (B1220265), acetate (B1210297), and propionate (B1217596) ligands revealed that the catalytic activity increased with the length of the carboxylate carbon chain. The zinc(II) propionate complex demonstrated a higher conversion of styrene compared to its formate and acetate analogues. mdpi.com
| Catalyst | Substrate | Oxidant | Conversion (%) | Source |
| Zn(propionate)₂(Im)⸱H₂O | Styrene | H₂O₂ | ~18 | mdpi.com |
| Zn(acetate)₂(Im)⸱H₂O | Styrene | H₂O₂ | ~12 | mdpi.com |
| Zn(formate)-imidazole | Styrene | H₂O₂ | ~7 | mdpi.com |
Table 2: Catalytic activity of Zinc(II) carboxylate-imidazole complexes in the oxidation of styrene.
In the field of dehydrogenation, zinc-based catalysts are widely studied for processes like propane (B168953) dehydrogenation (PDH) to produce propylene. While zinc propanoate itself is not typically the final catalyst, the active sites in many heterogeneous catalysts are zinc species such as isolated Zn²⁺, [Zn-OH]⁺, and dinuclear [Zn-O-Zn]²⁺ sites supported on materials like zeolites. The Lewis acidic Zn²⁺ sites are believed to play a crucial role in activating the C-H bond of propane, facilitating the elimination of hydrogen. Studies have identified that species like [Zn-O-Zn]²⁺ are particularly active and stable for PDH.
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction. Nature utilizes aldolase (B8822740) enzymes to perform this reaction with high stereospecificity. Class II aldolases, in particular, employ a zinc(II) ion in their active site, which functions as a Lewis acid to generate a zinc-enolate intermediate from a ketone substrate.
Inspired by this biological blueprint, chemists have developed chiral zinc(II) complexes that mimic the function of these enzymes to catalyze asymmetric aldol reactions. These catalysts often feature chiral ligands, sometimes incorporating carboxylate functionalities, that create a specific chiral environment around the zinc center. A proposed mechanism for direct aldol reactions using a dinuclear zinc catalyst suggests a cooperative effect: one zinc ion acts as a Brønsted base to deprotonate the ketone and form the zinc enolate, while the second zinc ion acts as a Lewis acid to coordinate and activate the aldehyde electrophile. This dual activation strategy leads to high yields and excellent enantioselectivities. Chiral Zn(II)-bisamidine complexes have also been successfully applied in asymmetric Mukaiyama aldol reactions. mdpi.com
| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Source |
| Zn(II)-L-valyl-pendant rsc.organeN₄ | Direct Aldol | Good | up to 89% (R) | |
| Zn(II)-Bisamidine (Zn(II)-L3) | Mukaiyama Aldol | 76 | 26 | mdpi.com |
| Zn(II)-Bisamidine + HFIP additive | Mukaiyama Aldol | 95 | 41 | mdpi.com |
| Zn(TFA)₂ + Chiral Ligand | Direct Aldol | 98 | 97 |
Table 3: Performance of various chiral Zinc(II) complexes in asymmetric aldol reactions.
The Homo-Reformatskii reaction is an extension of the classic Reformatskii reaction, providing a route to γ-hydroxy esters. A key development in this area is the catalytic Homo-Reformatskii reaction involving the zinc homoenolate of propionate. The reaction is catalyzed by a zinc halide and involves the reaction of 1-alkoxy-1-siloxy-cyclopropanes with carbonyl compounds. The zinc catalyst facilitates the ring-opening of the cyclopropane (B1198618) to form a zinc homoenolate of a propionate ester. uwindsor.ca This nucleophilic intermediate then attacks the carbonyl compound. The ambident nature of this zinc homoenolate is a key feature; it can react with different electrophiles at either the carbon or oxygen atom, leading to different product classes depending on the reaction conditions and the electrophile used.
The Knoevenagel condensation is a C-C bond formation reaction between an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) and a carbonyl compound (typically an aldehyde). Zinc-based catalysts, including simple Lewis acids like zinc chloride (ZnCl₂) and heterogeneous catalysts like zinc oxide (ZnO), are effective in promoting this reaction. The role of the zinc catalyst is to function as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the carbanion generated from the active methylene compound. Using ZnO nanoparticles as a catalyst in aqueous media represents a green and efficient protocol, offering high yields, mild reaction conditions, and the ability to recycle the catalyst.
| Aldehyde | Active Methylene Compound | Catalyst | Medium | Time (min) | Yield (%) | Source |
| Benzaldehyde | Malononitrile | ZnO | Water | 5 | 98 | |
| 4-Cl-Benzaldehyde | Malononitrile | ZnO | Water | 5 | 99 | |
| 4-MeO-Benzaldehyde | Malononitrile | ZnO | Water | 10 | 97 | |
| Benzaldehyde | Ethyl Cyanoacetate | ZnO | Water | 180 | 88 |
Table 4: Zinc Oxide catalyzed Knoevenagel condensation in aqueous media.
Catalytic 1,2-Aryl Rearrangement Reactions
Zinc-based compounds, acting as Lewis acids, are recognized for their ability to catalyze various organic transformations, including rearrangement reactions. While direct studies specifying zinc propanoate in 1,2-aryl migrations are not extensively detailed in the literature, the catalytic activity of related zinc compounds, such as zinc chloride, provides a strong basis for its potential role. Zinc chloride has been effectively used to catalyze cyclizative 1,2-rearrangement reactions, for instance, in the synthesis of morpholinones bearing aza-quaternary carbons. In these transformations, the zinc catalyst facilitates the reaction, which proceeds through a sequence involving cyclization followed by a 1,2-ester or amide shift.
The general mechanism for such transition metal-catalyzed rearrangements often involves the generation of a metal carbene, which can then undergo 1,2-aryl migration. A proposed mechanism for aryl migration involves the formation of a "bridged" phenonium ion intermediate, which is stabilized by the catalyst. It is plausible that zinc propanoate could function similarly to other zinc Lewis acids, where the zinc(II) ion coordinates with the substrate to activate it and facilitate the intramolecular migration of an aryl group. This type of rearrangement is crucial for accessing structurally complex molecules from more readily available precursors. The choice of catalyst can significantly influence the migratory aptitude of aryl groups over other potential migrating groups, such as hydrides.
Hydrolytic Catalysis
Zinc(II) propanoate and its derivatives exhibit significant potential in hydrolytic catalysis, mimicking the function of natural zinc-containing enzymes. The zinc(II) ion is a crucial cofactor in over a thousand enzymes, where it often facilitates the hydrolysis of esters, peptides, and phosphate (B84403) esters. Artificial systems based on zinc complexes aim to replicate this activity, leveraging the Lewis acidity of the zinc center to activate water molecules.
Zinc-based catalysts have demonstrated notable esterase-like activity, particularly in the hydrolysis of ester substrates like p-nitrophenyl propionate (pNPP). For example, zinc nanobiohybrids, synthesized using proteins as scaffolds, show that the coordination of zinc confers this catalytic capability. In these systems, the catalyst facilitates the selective hydrolysis of pNPP to produce p-nitrophenol (pNP). The mechanism is believed to mimic that of natural zinc-containing hydrolases, where a zinc-bound hydroxide (B78521) ion acts as the nucleophile, attacking the ester's carbonyl group.
The catalytic efficiency of these mimics can be influenced by their structure. For instance, zinc bionanohybrids synthesized mechanochemically to form nanorod structures have shown higher catalytic activity in pNPP hydrolysis compared to other morphologies. The study of various zinc complexes reveals that factors like the coordination environment and the pKa of the zinc-bound water molecule are critical for catalytic performance. While many natural zinc enzymes operate under physiological conditions, some synthetic mimics have been engineered to hydrolyze even nonactivated alkyl esters under neutral conditions.
Table 1: Performance of Various Zinc-Based Catalysts in Ester Hydrolysis
| Catalyst System | Substrate | Key Findings | Reference(s) |
| Zinc Nanobiohybrids (Zn-protein) | p-Nitrophenyl propionate (pNPP) | Zn coordination with the protein scaffold conferred esterase-like activity. | |
| Mechanochemical Zn-BIC hybrid | p-Nitrophenyl propionate (pNPP) | Presented a specific activity of 0.43 U per mg in the hydrolysis assay. | |
| Zinc(II) complex with pseudopeptide | bis(p-nitrophenyl) phosphate (BNPP) | Efficiently hydrolyzed the phosphate ester with a pseudo-first-order rate constant of 1.1 x 10⁻⁵ s⁻¹. | |
| Cobalt(II) substituted Zinc(II) enzymes | p-Nitrophenylacetate | Acted as a model for zinc-containing enzymes in promoting ester hydrolysis. | |
| Human Carbonic Anhydrase II (HCAII) variant | p-Nitrophenyl valerate (B167501) (pNPV) | An engineered variant (V121A/V143A) increased hydrolysis efficiency by a factor of 3000 compared to the wild type. | diva-portal.org |
Zinc propanoate-derived systems also function as effective mimics of carbonic anhydrase (CA), one of nature's fastest enzymes, which catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻). wikipedia.org The active site of natural CA features a zinc ion coordinated to three histidine residues and a water molecule. This arrangement lowers the pKa of the bound water, facilitating the formation of a potent zinc-hydroxide nucleophile that attacks CO₂.
Researchers have developed various zinc coordination complexes that mimic this active site environment to achieve CO₂ hydrolysis and sequestration. For instance, a nonanuclear zinc coordination complex demonstrated high CA-biomimetic activity attributed to the similarity of its coordination environment to that of natural CA. Similarly, zinc-centered single-atom nanozymes (Zn-SAN) have been engineered to emulate CA, achieving a CO₂ to bicarbonate conversion rate of over 91%. These synthetic catalysts offer advantages over natural enzymes, such as greater stability, reusability, and lower cost. The catalytic cycle involves the nucleophilic attack of the zinc-hydroxyl group on a CO₂ molecule, leading to the formation of a bicarbonate anion, which is then displaced by a water molecule to regenerate the catalyst.
Table 2: Carbonic Anhydrase-like Activity of Different Zinc-Based Mimics
| Catalyst System | CO₂ Conversion Metric | Key Findings | Reference(s) |
| Zinc Nanobiohybrids (Zn-protein) | Bicarbonate production | Demonstrated carbonic anhydrase-like activity in the hydrolysis of CO₂ to bicarbonate. | |
| Zn-centered Single-Atom Nanozyme (Zn-SAN) | > 91% conversion | Showed a CO₂ uptake of 2.3 mmol/g and high conversion to bicarbonate. | |
| Nonanuclear Zn coordination complex | High biomimetic activity | Catalytic activity was comparable to other well-known CA-mimetic compounds. | |
| Zn complexes with TPA-OH ligand | Rate constant of 730.6 M⁻¹s⁻¹ | The ligand mimics the hydrogen-bonding network of CA, lowering the pKa of the complex and increasing the CO₂ hydration rate. |
Esterase-like Activity (e.g., hydrolysis of p-nitrophenyl propionate)
Photocatalytic Properties and Mechanisms
Zinc propanoate serves as a valuable precursor for the synthesis of zinc-based photocatalysts, most notably zinc oxide (ZnO). ZnO is a wide-bandgap semiconductor (3.37 eV) with high chemical stability, strong oxidative potential, and low cost, making it an attractive material for photocatalysis. Upon irradiation with light of sufficient energy (typically UV), ZnO generates electron-hole pairs. These charge carriers migrate to the catalyst surface, where they react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can degrade a wide range of organic pollutants.
ZnO nanoparticles and nanostructures derived from precursors like zinc propanoate are highly effective in the photocatalytic degradation of persistent organic pollutants in wastewater. This includes a variety of organic dyes and pharmaceuticals that are resistant to conventional treatment methods.
Studies have demonstrated the successful degradation of dyes such as Methylene Blue, Rhodamine B, and Reactive Red 2 under UV or sunlight irradiation using ZnO photocatalysts. For example, under optimal conditions, 100% decolorization of Reactive Red 2 was achieved after 30 minutes of irradiation. Similarly, pharmaceuticals including ibuprofen (B1674241), naproxen (B1676952), progesterone, paracetamol, and ciprofloxacin (B1669076) have been efficiently degraded. Research has shown degradation rates exceeding 90% for ibuprofen and naproxen using ZnO with UV light. The efficiency of degradation is influenced by parameters such as catalyst loading, pH, and the initial concentration of the pollutant. The mechanism involves the adsorption of the pollutant onto the ZnO surface, followed by oxidative attack by the photogenerated ROS. mdpi.com
Table 3: Photocatalytic Degradation of Pollutants Using ZnO-Based Catalysts
| Pollutant Type | Specific Compound(s) | Degradation Efficiency | Light Source | Reference(s) |
| Pharmaceutical | Ibuprofen (IBU) | 94.5% | UV | |
| Pharmaceutical | Naproxen (NAP) | 98.7% | UV | |
| Pharmaceutical | Paracetamol, Amoxicillin, Ciprofloxacin | 65%, 62%, 44% (after 5h) | Visible Light | |
| Pharmaceutical | Ibuprofen (IBP) | 85.18% (after 4h) | UV-Visible | |
| Organic Dye | Methylene Blue (MB) | 99% (within 15 min) | Sunlight | |
| Organic Dye | Rhodamine B (RB) | 91% (within 30 min) | Sunlight | |
| Organic Dye | Reactive Red 2 | 100% (after 30 min) | UV-A |
Beyond degradation, zinc-based photocatalysts are utilized in the conversion of CO₂ into valuable chemicals and fuels, a process that mimics natural photosynthesis. In these processes, photogenerated electrons on the catalyst surface reduce CO₂ molecules into products such as carbon monoxide (CO), methane (B114726) (CH₄), and methanol (B129727). mdpi.com
ZnO has been identified as an effective photocatalyst for CO₂ reduction. mdpi.com The efficiency and selectivity of the process depend on factors like the catalyst's particle size and the reaction conditions. mdpi.com Studies have shown that smaller ZnO particle sizes enhance the process efficiency, with carbon monoxide often being the main product detected. mdpi.com In other systems, methane and oxygen are the primary products.
Furthermore, zinc nanobiohybrids have demonstrated photocatalytic activity for CO₂ conversion to bicarbonate, with performance varying based on the light source. When catalyzed by a Zn-CALB hybrid, the use of UV light doubled the bicarbonate conversion rate compared to natural light, and a Xenon lamp increased it by 2.5 times, showcasing the potential to tune the photocatalytic process with different light inputs.
Table 4: Performance of Zinc-Based Photocatalysts in CO₂ Conversion
| Catalyst System | Product(s) | Conversion Rate / Yield | Light Source | Reference(s) |
| ZnO (18 nm particles) | Carbon Monoxide (CO) | 31.2 µmol/g/h | Not specified | mdpi.com |
| Synthesized ZnO | Methane (CH₄) | ~0.2 µmol/g/h | Not specified | |
| Zn-based polyoxometalate (ZnPOM) | Methane (CH₄) | Selective production of CH₄ | Not specified | |
| Zn-CALB nanobiohybrid | Bicarbonate | 33 ppm/h | Natural Light | |
| Zn-CALB nanobiohybrid | Bicarbonate | 61 ppm/h | UV Light | |
| Zn-CALB nanobiohybrid | Bicarbonate | 83 ppm/h | Xe Light |
Interactions with Biological Systems: Fundamental and Mechanistic Studies Excluding Human Clinical Data
Antimicrobial Mechanisms of Action
The antimicrobial efficacy of zinc propanoate is believed to stem from a multi-faceted attack on microbial cells, primarily driven by the disruptive activities of zinc ions and the metabolic interference of propionate (B1217596).
Both zinc ions and propionate have demonstrated inhibitory effects on a range of bacteria and fungi.
Staphylococcus aureus : Sodium propionate has been shown to potently inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant clinical isolates. This inhibition of growth is a key factor in ameliorating MRSA skin infections. Studies have indicated that S. aureus strains lacking lipoteichoic acids (LTA) or wall teichoic acids (WTA), or those deficient in D-alanine motifs within these structures, exhibit increased susceptibility to sodium propionate. Zinc ions, delivered via zinc oxide nanoparticles (ZnO-NPs), have also shown significant bactericidal effects against S. aureus. The antibacterial action of zinc ions against S. aureus can involve the activation of peptidoglycan (PGN) autolysins, leading to bacteriolysis of the cell wall.
Enterococcus faecalis : Propionate exhibits a bacteriostatic effect on Enterococcus faecalis, inhibiting its growth in a dose-dependent manner. This inhibitory action extends to other species of Enterococcus, such as E. faecium. The growth of E. faecalis is inhibited by propionate through the inhibition of the aerobic oxidation of pyruvate (B1213749). The combination of zinc ions with other antimicrobial agents has been explored for enhanced activity against E. faecalis in biofilms.
Filamentous Fungi : Propionate is a well-known antifungal agent used to protect against molds. Its inhibitory action has been studied in the model organism Aspergillus nidulans, where it disrupts glucose metabolism. The growth of filamentous fungi is significantly inhibited by propionate, which can also impair asexual conidiation. Zinc ions have also been shown to inhibit the growth of filamentous fungi like Aspergillus flavus and can reduce the production of mycotoxins. In some ericoid fungi, zinc ions were found to reduce hyphal growth by increasing chitin (B13524) deposition in the cell wall, which prevents hyphal extension.
Table 1: Summary of Inhibitory Effects of Propionate and Zinc Ions on Selected Microorganisms
| Microorganism | Component | Observed Effect | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | Propionate | Potent growth inhibition of MRSA and multidrug-resistant strains. Increased susceptibility in strains with altered cell wall teichoic acids. | |
| Zinc Ions | Bactericidal effect, activation of PGN autolysins. | ||
| Enterococcus faecalis | Propionate | Bacteriostatic effect, dose-dependent growth inhibition. Inhibition of pyruvate oxidation. | |
| Zinc Ions | Synergistic antibacterial effect when combined with other agents against biofilms. | ||
| Filamentous Fungi | Propionate | Inhibition of growth (e.g., Aspergillus nidulans). Impairment of asexual conidiation. | |
| (Aspergillus, etc.) | Zinc Ions | Inhibition of hyphal growth and mycotoxin production (e.g., Aspergillus flavus). Altered hyphal morphology and chitin deposition. |
The antimicrobial activity of zinc propanoate can be dissected into several cellular and molecular mechanisms attributable to its components.
Upon dissociation, zinc propanoate releases zinc ions (Zn²⁺), which are known to exert antimicrobial effects through various metabolic disruptions. Excess intracellular zinc ions can interfere with essential cellular processes. They can bind to the thiol groups of bacterial respiratory enzymes, leading to their inactivation and subsequent metabolic dysfunction. This can disrupt the electron transfer process in the bacterial respiratory chain. Furthermore, zinc ions can inhibit the active transmembrane transport and metabolism of amino acids in bacteria. In some bacteria, the toxicity of zinc arises from its ability to compete with and displace other essential metal ions, such as manganese (Mn²⁺), leading to starvation for that essential nutrient and increased susceptibility to oxidative stress.
A significant mechanism of zinc's antimicrobial action is the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). The interaction of excess zinc ions with bacterial respiratory enzymes can lead to the production of intracellular ROS. This oxidative stress can cause widespread damage to cellular components, including proteins, lipids, and DNA, ultimately leading to cell death. The production of ROS has been identified as a key factor in the antibacterial activity of zinc oxide nanoparticles.
Zinc ions can directly interact with the microbial cell membrane, leading to its destabilization. This interaction is often electrostatic, occurring between the positively charged zinc ions and the negatively charged components of the bacterial cell membrane. Such interactions can increase membrane permeability and roughness, causing leakage of intracellular components and eventual cell lysis. Zinc ions can also disrupt the cell membrane by interfering with sulfur-containing proteins and enzymes within the membrane, leading to their denaturation and loss of function.
Both zinc ions and propionate can interfere with glycolysis, a central metabolic pathway for energy production in many microorganisms. Zinc ions have been shown to have multiple inhibitory effects on crucial metabolic processes in bacterial cells, including glycolysis. They can enhance the proton permeability of bacterial membranes, which in turn reduces the synthesis of adenosine (B11128) triphosphate (ATP) in cells undergoing glycolysis.
Propionate, and more specifically its activated form propionyl-CoA, is a known inhibitor of key CoA-dependent enzymes in glucose metabolism. One of the most significant targets is pyruvate dehydrogenase, an enzyme that links glycolysis to the citric acid cycle. Inhibition of this enzyme directly affects both glucose and propionate metabolism. In Streptococcus faecalis, propionate has been shown to inhibit the lipoic acid-dependent aerobic oxidation of pyruvate.
Table 2: Cellular and Molecular Mechanisms of Action
| Mechanism | Acting Component(s) | Description | Reference(s) |
|---|---|---|---|
| Zinc Ion Release and Metabolic Impact | Zinc Ions | Inactivation of respiratory enzymes via binding to thiol groups, disruption of electron transport, and interference with amino acid metabolism. Competition with other essential metal ions. | |
| Reactive Oxygen Species (ROS) Production | Zinc Ions | Generation of ROS (O₂⁻, •OH, H₂O₂) leading to oxidative damage of cellular macromolecules. | |
| Direct Interaction with Microbial Cell Membranes | Zinc Ions | Electrostatic interaction leading to membrane destabilization, increased permeability, and leakage of intracellular contents. |
| Inhibition of Glycolysis | Zinc Ions, Propionate | Zinc Ions: Enhance proton permeability of membranes, reducing ATP synthesis. Propionate: Inhibition of key glycolytic enzymes like pyruvate dehydrogenase by propionyl-CoA. | |
Cellular and Molecular Mechanisms of Action
Direct Interaction with Microbial Cell Membranes
Effects on Animal Metabolism and Physiology (Non-Human Models)
Zinc propanoate, as a form of organic zinc, can influence the complex microbial ecosystem of the rumen. The modulation of rumen fermentation is critical for improving the energetic efficiency of ruminants. Studies suggest that chelated zinc supplements can lead to an increased proportion of propionate among the volatile fatty acids (VFAs), which enhances energetic efficiency. While some research on crossbred cattle supplemented with 35 ppm of zinc from zinc propionate found no significant effect on the mean pH or total volatile fatty acid (TVFA) values , other studies looking at different organic zinc sources have noted changes in VFA profiles. For instance, steers supplemented with zinc methionine, another organic zinc form, showed a higher molar proportion of propionate and lower proportions of butyrate (B1204436) and valerate (B167501) compared to controls. Similarly, in vitro studies with zinc-methionine supplementation resulted in a significant increase in total VFA concentrations. The inclusion of zinc palm oil soap in an in vitro model also increased the production of total VFAs, including acetate (B1210297), propionate, and butyrate. These findings collectively suggest that while the effects can vary based on the specific organic form and concentration, organic zinc compounds have the potential to beneficially alter rumen fermentation patterns, particularly by shifting VFA production towards more energetically favorable products like propionate.
The bioavailability of zinc is a critical factor in animal nutrition, and studies indicate that organic forms like zinc propanoate may offer advantages over inorganic sources. In poultry, the bioavailability of zinc from zinc propanoate was found to be significantly greater than that from feed-grade zinc sulfate (B86663), particularly in the presence of phytate, a common zinc antagonist in plant-based feeds.
Research in chicks demonstrated that as supplemental dietary zinc from zinc propanoate increased, there was a corresponding dose-dependent increase in feed intake, weight gain, total zinc intake, and zinc deposition in the tibia. Using a relative slope assay and assuming the bioavailability of zinc sulfate is 100%, the relative bioavailability of zinc propanoate was determined to be between 116% and 119% based on various response criteria. researchgate.net
Table 1: Relative Bioavailability (RBV) of Zinc Propionate in Chicks Compared to Zinc Sulfate Data derived from a study by Brooks et al., as reported in The Poultry Site and ResearchGate. researchgate.net
| Response Criterion | Relative Bioavailability of Zinc Propionate (%) |
|---|---|
| Weight Gain | 119% |
| Tibia Zinc Concentration | 116% |
| Total Tibia Zinc | 116% |
In swine, the literature presents a more complex picture, with some discrepancies regarding the bioavailability of organic versus inorganic zinc. mdpi.com While some studies report no difference mdpi.com, others suggest that organic sources like zinc methionine lead to better growth performance, carcass weight, and loin eye area, indicating higher bioavailability and improved protein deposition in muscle tissue. The small intestine is the primary site for zinc absorption, and it is possible that tissues respond differently to organic and inorganic sources, independent of simple bioavailability metrics. mdpi.com However, some research has not found consistent growth benefits from organic zinc sources compared to the use of pharmacological doses of zinc oxide.
Zinc is a crucial trace element for male reproductive function, playing a significant role in spermatogenesis and protecting sperm from oxidative damage. Supplementation with zinc propanoate has been shown to improve semen quality in livestock. researchgate.net
In a study on Kankrej bulls, dietary supplementation with zinc propionate led to significant improvements in key semen parameters. researchgate.net While the semen volume was not significantly affected, there were notable increases in sperm concentration, mass motility, and the percentage of live sperm. researchgate.net Similarly, a study on crossbred bulls found that both zinc sulfate and zinc propionate improved semen quality, but the organic form (zinc propionate) resulted in a significantly higher number of sperm per ejaculate and better mass motility. Zinc is known to be a scavenger of free oxygen radicals, protecting sperm from lipid peroxidation. It is also a component of enzymes vital for spermatogenesis and energy utilization in sperm.
Table 2: Effect of Zinc Propionate Supplementation on Semen Quality in Kankrej Bulls Data from a study by Patil et al. (2023). researchgate.net
| Semen Parameter | Pre-Supplementation | Post-Supplementation (with Zinc Propionate) | Significance |
|---|---|---|---|
| Sperm Concentration (million/ml) | 1325.68 | 2162.36 | P<0.01 |
| Mass Motility (Score) | 3.78% | 3.92% | P<0.01 |
| Live Sperms (%) | 63.53% | 73.33% | P<0.01 |
The protective role of zinc against oxidative stress is a key mechanism for these improvements. Insufficient zinc can impair the antioxidant defense system, while supplementation can improve sperm membrane integrity, which is essential for sperm metabolism and viability.
The form and concentration of dietary zinc can significantly shape the microbial communities in the animal gut. Research indicates that zinc supplementation can modulate the intestinal microbiota in weaned piglets, which is a critical period for gut health. While much of the research has focused on high doses of zinc oxide (ZnO), which can increase the abundance of beneficial bacteria and alter short-chain fatty acid (SCFA) production , studies also point to the influence of organic zinc sources. A study specifically highlighted that the chemical form of dietary zinc is a factor that shapes the porcine colon microbiome, its functional capacity, and its antibiotic resistance gene repertoire.
In avian species, particularly laying hens, zinc compounds are used to induce molt as an alternative to feed withdrawal. High dietary concentrations of zinc have a specific suppressive effect on reproduction, leading to the cessation of egg production and regression of the ovary. Zinc propionate has been demonstrated to be an effective agent for this purpose.
Studies comparing different molting methods have shown that feeding hens a diet containing 1% zinc from zinc propionate can induce molt successfully and retain postmolt egg production and quality at levels comparable to, or even exceeding, conventional feed withdrawal methods. In one study, hens molted with zinc propionate had heavier egg weights post-molt compared to those molted by feed withdrawal. Furthermore, postmolt egg production was significantly higher in hens fed zinc propionate compared to those fed zinc acetate. During the molt, zinc propionate significantly increased zinc concentrations in the kidney and liver compared to control or feed-withdrawal groups.
Table 3: Comparative Effects of Zinc Propionate on Molt Induction in Laying Hens Data from studies by Johnson and Brake (2004) and Khashan et al. (2016).
| Parameter | Observation for Zinc Propionate Group | Comparison Group(s) |
|---|---|---|
| Molt Induction | Effective | Comparable to Feed Withdrawal & Zinc Acetate |
| Ovary Weight | Significantly lighter than nonmolted controls | Not different from Feed Withdrawal or Zinc Acetate |
| Postmolt Egg Production | Comparable to feed withdrawal; higher than zinc acetate | Feed Withdrawal, Zinc Acetate |
| Postmolt Egg Weight | Heavier than feed withdrawal group | Feed Withdrawal |
| Organ Zinc Levels (Liver, Kidney) | Significantly increased | Nonmolted Controls, Feed Withdrawal |
Microbiome Modulation in Animal Gut (e.g., porcine colon microbiome)
Interactions with Plant Systems
Specific research focusing on the direct application or effects of zinc propanoate on plant systems is limited. However, the role of zinc as an essential micronutrient for plants is well-documented. redalyc.org Plants absorb zinc from the soil primarily as the divalent cation (Zn²⁺). redalyc.org Therefore, the primary interaction with plant systems is governed by the zinc ion itself, rather than the specific salt it is derived from.
Zinc is indispensable for plant health, acting as a structural component or catalytic cofactor for numerous enzymes involved in critical metabolic pathways. redalyc.org These include protein synthesis, carbohydrate metabolism, gene regulation, and the synthesis of auxins, which are vital plant hormones. redalyc.org Zinc also plays a role in maintaining the integrity of biological membranes and in the plant's defense against oxidative stress.
Both zinc deficiency and toxicity can severely impair plant growth and development. Deficiency often leads to stunted growth, smaller leaves, and chlorosis (yellowing of leaves). Conversely, excessive zinc concentrations can be toxic, interfering with the uptake of other essential nutrients, disrupting photosynthesis, and causing oxidative damage, which can lead to plant death. Plants have developed complex homeostasis mechanisms to manage zinc uptake and distribution to prevent both deficiency and toxicity. While zinc nanoparticles have been studied for improving plant growth and water content , the impact of zinc propanoate would likely be mediated through the release of Zn²⁺ ions into the soil solution, contributing to the available zinc pool for plant uptake.
Molecular Interactions with Biomolecules (e.g., DNA binding modes, enzyme active sites)
Zinc propanoate, as a zinc compound, engages in significant interactions at the molecular level with key biomolecules, including nucleic acids and enzymes. Zinc itself is a vital cofactor for over 300 enzymes and numerous transcription factors, playing catalytic and structural roles.
Research into zinc(II) propionate complexes that also feature N-donor heterocyclic ligands has shed light on their mode of interaction with DNA. Spectroscopic and viscosity measurements suggest that these complexes can bind to DNA through an intercalative mode.
The influence of zinc propanoate on enzyme activity has been documented in several animal studies. These investigations reveal that supplementation with zinc propanoate can modulate the function of specific enzymes, particularly those involved in antioxidant defense and metabolic processes. For example, in studies involving buffalo calves, supplementing their diet with zinc propionate led to a notable increase in the activity of the antioxidant enzyme glutathione (B108866) peroxidase. In the same study, zinc propionate supplementation also resulted in higher serum total protein and alkaline phosphatase activities. Another study in broilers indicated that diets containing zinc propionate could influence the levels of enzymes like creatine (B1669601) kinase (CK), particularly when combined with other supplements like inulin.
Zinc's fundamental role in these interactions often stems from its properties as a Lewis acid, which allows it to be effective in the active sites of enzymes, particularly those involved in hydrolysis. The propionate ligand can influence the delivery and bioavailability of the zinc ion to these biological targets.
The table below summarizes key research findings on the molecular interactions of zinc propanoate with various enzymes.
Table 2: Documented Effects of Zinc Propanoate on Enzyme Activity in Biological Systems
| Enzyme/Biomolecule | Biological System Studied | Observed Effect | Source(s) |
| Glutathione Peroxidase | Buffalo Calves | Increased activity. | |
| Alkaline Phosphatase (ALP) | Buffalo Calves | Increased activity. | |
| Superoxide Dismutase (SOD) | Buffalo Calves | Activity was comparable to the control group (fed zinc sulfate). | |
| Creatine Kinase (CK) | Broilers | Increased activity when supplemented with zinc propionate and inulin. | |
| DNA | In Vitro (Calf Thymus) | Zinc(II) propionate complexes showed an intercalative binding mode. |
Applications in Materials Science and Engineering Excluding Food, Pharma, and Clinical Uses
Polymer and Rubber Industry Applications
In the polymer and rubber industries, zinc propanoate serves as a key additive that influences the chemical processes responsible for material properties.
The vulcanization of rubber, a chemical process that enhances its elasticity and strength, relies on a system of chemicals, including activators and accelerators. Zinc compounds are critical activators in sulfur vulcanization. While zinc oxide is the most common activator, its efficiency is linked to its interaction with fatty acids like stearic acid to form a zinc soap. This complex then interacts with accelerators to form a highly reactive species that facilitates the cross-linking of rubber chains with sulfur.
Zinc propanoate, as a pre-formed zinc carboxylate, can participate directly in this activation mechanism. Surface-treated zinc oxides, where propionic acid is used to coat the zinc oxide particles, demonstrate rapid incorporation into rubber compounds. This suggests that the propanoate moiety enhances compatibility and dispersion within the hydrophobic rubber matrix, a known challenge with standard zinc oxide. The improved dispersion can lead to a more homogeneous vulcanization process and enhanced properties of the final rubber product, such as better heat aging resistance. While zinc oxide remains the dominant activator by volume, the use of zinc propanoate is reported in rubber manufacturing as an additive to optimize the curing system.
Coatings and Pigments
Zinc carboxylates, including zinc propanoate, function as auxiliary or secondary drying agents (siccatives) in oxidatively drying paints, varnishes, and inks.
The drying of alkyd-based coatings is an auto-oxidation process where the binder polymer cross-links upon exposure to air, converting the liquid paint into a solid film. This process is often slow and is accelerated by the addition of metal carboxylates known as driers.
Driers are categorized as primary (or surface) driers and auxiliary (or through) driers. Primary driers, like cobalt compounds, promote rapid drying at the surface. Zinc propanoate acts as an auxiliary drier. Its main function is to retard the initial surface drying, keeping the paint film "open" for a longer period. This action allows oxygen to penetrate deeper into the film, promoting uniform hardening throughout and preventing defects like surface wrinkling or skinning that can occur when the surface dries too quickly.
Zinc driers also act as effective wetting and dispersing agents for pigments, which can reduce the time needed for grinding and mixing during paint formulation. Their light color is an advantage as it does not discolor white or light-colored paint films. In many formulations, zinc carboxylates are used in combination with primary driers (e.g., cobalt) and other auxiliary driers (e.g., calcium, zirconium) to achieve a balanced drying profile with optimal hardness and film integrity.
Energy Storage and Electrochemistry
A significant area of modern research for zinc propanoate is in the field of electrochemistry, particularly as an additive in the electrolytes of zinc-metal batteries.
Aqueous zinc-ion batteries (ZIBs) are a promising technology for large-scale energy storage due to their low cost and high safety. However, their practical application is hindered by problems at the zinc metal anode, including the formation of dendrites (tree-like zinc structures that can cause short circuits) and parasitic side reactions with the aqueous electrolyte, such as hydrogen evolution.
Electrolyte additives are a key strategy to mitigate these issues. Zinc propanoate has been investigated as one such additive to create a more stable interface between the electrode and the electrolyte. The propanoate anion can influence the solvation shell of the Zn²⁺ ions in the electrolyte and participate in the formation of a protective layer on the zinc anode surface known as the Solid Electrolyte Interphase (SEI).
Key Research Findings:
SEI Formation: The presence of propanoate in the electrolyte can lead to the in-situ formation of a dense, uniform, and stable SEI layer. This layer acts as a physical barrier, preventing direct contact between the zinc anode and the bulk electrolyte, which suppresses corrosion and water-related side reactions.
Dendrite Suppression: A stable SEI promotes uniform deposition and stripping of zinc ions, preventing the formation of dendrites. This leads to significantly improved cycling stability and a longer battery life.
Improved Coulombic Efficiency: By minimizing side reactions, the coulombic efficiency (the ratio of charge extracted to charge inserted in a cycle) is enhanced. Research has shown that additives can enable ultra-high average coulombic efficiencies, in some cases exceeding 99%.
The table below summarizes representative performance improvements in zinc-metal batteries using propanoate or similar organic acid-based electrolyte additives, as reported in scientific literature.
| Metric | Baseline Electrolyte (No Additive) | Electrolyte with Additive | Source |
| Coulombic Efficiency (CE) | 42.59% (after 7-day aging) | 71.74% (after 7-day aging) | |
| Capacity Retention (Zn//MnO₂ cell) | 37% after 1100 cycles | 80% after 1100 cycles | |
| Symmetric Cell Cycling Stability | Rapid failure | Stable for over 6000 hours |
This table is illustrative of the effects of organic additives on zinc battery performance. Specific values can vary based on the full cell chemistry and testing conditions.
Environmental Applications
The direct application of zinc propanoate in environmental remediation, such as a primary catalyst for breaking down pollutants, is not extensively documented in dedicated research. While zinc oxide itself is a well-known photocatalyst used for the degradation of organic pollutants in water, the specific role of the propanoate salt in this context is less clear. dntb.gov.uabiomedgrid.com Research in environmental catalysis tends to focus on more stable inorganic materials like zinc oxide nanoparticles or doped metal oxides. biomedgrid.com
Wastewater Treatment Processes
Zinc propanoate is utilized in wastewater treatment, where it can influence biological processes. In the context of anaerobic digestion for wastewater treatment, propionate (B1217596) is a key intermediate. The addition of zinc compounds can affect the microbial communities responsible for breaking down organic matter. For instance, studies have investigated the influence of zinc on enzyme activities and biogas production during the anaerobic digestion of swine manure.
Research has also explored the use of propionic acid to enhance the removal of zinc from mine drainage in sulfate-reducing bioreactors. While not directly using zinc propanoate, this research highlights the interplay between propionate and zinc in aqueous environments. The addition of propionic acid was found to promote the activity of sulfate-reducing bacteria, leading to efficient zinc removal. This suggests that the propanoate anion can serve as a carbon source for these beneficial microorganisms. The concentration of zinc in wastewater is a critical factor, with levels as high as 45 mg/L being considered significant. It's important to note that a large percentage of zinc entering sewage treatment plants, approximately 70-75%, is removed from wastewater by adsorbing to sewage sludge.
Advanced Materials: Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure, consisting of metal ions or clusters coordinated to organic ligands. Zinc propanoate itself is a simple coordination polymer, but the principles of its formation are relevant to the more complex structures of MOFs. Zinc-based MOFs, in particular, have garnered significant attention for various applications due to their structural diversity and functionality.
Gas Storage and Separation (e.g., CO2, N2, CH4)
Zinc-based MOFs have shown considerable promise in the selective adsorption and separation of gases. These materials can be engineered with specific pore sizes and chemical environments to preferentially adsorb certain gas molecules over others.
For example, a zinc-based MOF, Zn(dcpa), has been studied for its potential in separating carbon dioxide (CO2) from nitrogen (N2) and methane (B114726) (CH4). Research has shown that Zn(dcpa) can adsorb higher amounts of CO2 compared to CH4 and N2. At 303 K and a total pressure of 1 bar, the ideal equilibrium selectivities for CO2/N2 and CO2/CH4 in an equimolar mixture were found to be 12.8 and 2.9, respectively. This indicates a good potential for CO2 separation from these gas mixtures.
Another study on a zinc-based MOF known as ZnDABCO investigated its adsorption properties for CO2, CO, CH4, and N2. The Ideal Adsorbed Solution Theory (IAST) was used to predict the selectivity for binary mixtures, indicating an increase in the selectivity of CO2 over the other gases with increasing pressure and CO2 mole-fraction.
The modification of MOFs can further enhance their gas separation capabilities. For instance, modifying an aluminum-based MOF with zinc salts has been shown to improve the separation performance for CO2/N2 and CH4/N2 mixtures.
Below is a table summarizing the gas adsorption and selectivity data for some zinc-based MOFs:
| MOF | Gas Pair | Selectivity | Conditions |
| Zn(dcpa) | CO2/N2 | 12.8 | 303 K, 1 bar |
| Zn(dcpa) | CO2/CH4 | 2.9 | 303 K, 1 bar |
| ZnDABCO | CO2/Other | Increases with pressure | N/A |
Adsorption and Selective Inclusion of Guest Molecules
The porous nature of zinc-based MOFs allows for the adsorption and selective inclusion of various guest molecules beyond just gases. The ability to tune the pore size and shape of MOFs makes them highly effective for separating molecules, such as alkane isomers.
The chemical nature of the ligands within the coordination polymer plays a crucial role in its adsorption properties. Even one-dimensional coordination polymers without traditional pores can hold guest molecules between their neighboring chains due to electronic effects.
The interaction between the MOF and guest molecules is a key factor. For instance, the higher adsorption capacity of some MOFs for acetylene (B1199291) (C2H2) compared to CO2 and CH4 is attributed to stronger host-guest interactions.
The stability of MOFs in the presence of water is a critical consideration for practical applications. Research has shown that exposure to water can lead to either the degradation of the MOF or its transformation into a more stable structure with enhanced water adsorption properties.
Dental Materials Science (Focus on Material Properties and Composition)
In the field of dental materials, zinc compounds, including those related to zinc propanoate, are integral components of various cements. rjor.ro The mechanical properties of these materials, such as compressive and tensile strength, are of utmost importance for their clinical success.
Compositional Modifications for Enhanced Mechanical Properties and Stability
Zinc phosphate (B84403) cements, some of the oldest dental cements, are primarily composed of zinc oxide powder and a liquid containing phosphoric acid. Modifications to this basic composition have been explored to improve mechanical properties. For example, the addition of magnesium oxide aids in the sintering process, while silica (B1680970) can act as a filler to improve smoothness.
Zinc oxide-eugenol (ZOE) cements are another class of materials where zinc propionate can be used as an accelerator in the setting reaction. rjor.ro These cements are known for their antibacterial properties but have lower compressive strength compared to zinc phosphate cements.
The table below outlines the typical components of some zinc-based dental cements:
| Cement Type | Powder Components | Liquid Components | Accelerators/Modifiers |
| Zinc Phosphate | Zinc oxide (90%), Magnesium oxide (10%), Silica | Phosphoric acid (33-38%), Water, Aluminum phosphate | N/A |
| Zinc Oxide-Eugenol (ZOE) | Zinc oxide | Eugenol (B1671780) | Acetic acid, Zinc acetate (B1210297), Zinc propionate |
Role in Setting Reactions and Structural Integrity
The setting of zinc-based dental cements is typically an acid-base reaction. In zinc phosphate cements, the phosphoric acid reacts with zinc oxide in an exothermic reaction to form a zinc aluminophosphate gel. This reaction results in a cored structure where unreacted zinc oxide particles are embedded in the gel matrix.
In ZOE cements, the setting reaction is a hydrolysis reaction between eugenol and zinc oxide, forming a zinc eugenolate gel. rjor.ro As mentioned, zinc propanoate can act as an accelerator in this process. rjor.ro The setting time and the final mechanical properties are influenced by the powder-to-liquid ratio and the presence of such accelerators. The structural integrity of these cements is crucial, as they must withstand the forces of mastication.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Structural Elucidation and Spectroscopic Interpretation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and materials. It has been instrumental in elucidating the structural and spectroscopic properties of zinc-containing compounds.
DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometries of zinc propanoate and its complexes. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography for validation. For instance, in studies of zinc(II) coordination polymers with propanoate-like linkers, DFT has been used to support the interpretation of infrared spectra. The calculated vibrational frequencies, when scaled, often show good agreement with experimental IR and Raman spectra, aiding in the assignment of complex spectral features.
Furthermore, DFT is used to analyze electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecule. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the compound. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attack.
Table 1: Representative DFT-Calculated Parameters for Zinc-Containing Complexes
| Parameter | Description | Typical Application |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles. | Structural validation against experimental data (e.g., X-ray diffraction). |
| Vibrational Frequencies | Calculated IR and Raman active modes. | Interpretation and assignment of experimental vibrational spectra. |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Assessment of chemical reactivity and electronic stability. |
| MEP Surface | Visualization of electrostatic potential on the electron density surface. | Identification of sites prone to electrophilic or nucleophilic attack. |
| NBO Analysis | Natural Bond Orbital analysis. | Investigation of hyper-conjugative interactions and charge delocalization. |
This table provides a generalized overview based on typical applications of DFT in coordination chemistry.
Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the behavior of zinc propanoate in solution, where its interactions with solvent molecules and other species are crucial.
MD simulations can provide a molecular-level understanding of the solvation structure of zinc ions. nd.edu For instance, simulations have been used to study the hydration shell of Zn(II) in aqueous solutions, revealing details about the number of coordinating water molecules and the dynamics of their exchange. Ab initio MD simulations have shown that while the hexacoordinated Zn(H2O)6^2+ is the dominant species, pentacoordinated Zn(H2O)5^2+ also exists and is linked to solvent exchange mechanisms.
These simulations are also employed to investigate the interactions of zinc complexes with larger biological molecules. By modeling the dynamic behavior of a zinc propanoate-like moiety within a protein binding pocket, researchers can gain insights into the stability of the complex and the nature of the non-covalent interactions that govern its binding. Such simulations are critical for understanding how the local environment influences the coordination geometry and reactivity of the zinc center.
Computational Modeling of Catalytic Mechanisms and Reaction Pathways
Computational modeling is a vital tool for elucidating the mechanisms of catalytic reactions involving zinc compounds. By mapping the potential energy surface of a reaction, these models can identify transition states and intermediates, providing a detailed picture of the reaction pathway.
For reactions catalyzed by zinc-containing species, computational studies can help to understand how the zinc ion facilitates the reaction. For example, in the conversion of CO2 to methanol (B129727) using a copper-zinc oxide catalyst, computational modeling identified the synergistic roles of both copper and zinc oxide at the interface as the active site. The simulations showed that reaction intermediates bind to both components, accelerating the chemical transformation.
In the context of biomimetic systems, computational models can explore the catalytic activity of synthetic zinc complexes. For instance, modeling the hydrolysis of esters by a designed zinc-containing peptide revealed the importance of the cleft at the protein-protein interface for creating a primitive active site. These studies can rationalize experimental observations and guide the design of more efficient catalysts by providing insights into the molecular features that control activity and selectivity. acs.org
Table 2: Key Aspects of Catalytic Mechanism Elucidation via Computational Modeling
| Aspect | Computational Approach | Insights Gained |
| Active Site Identification | DFT, QM/MM | Determines the specific atoms directly involved in the catalytic cycle. |
| Reaction Pathway Mapping | Transition state searching | Identifies intermediates and transition states, providing a step-by-step mechanism. |
| Activation Energy Calculation | DFT, ab initio methods | Quantifies the energy barriers of the reaction, correlating with reaction rates. |
| Substrate Binding | Docking, MD simulations | Elucidates the mode of substrate binding and the interactions stabilizing the enzyme-substrate complex. |
| Product Release | MD simulations | Models the dissociation of the product from the active site. |
This table summarizes common computational strategies and the types of information they provide in the study of catalysis.
Protein Design and Biomimetic Modeling of Zinc Metalloenzymes
Computational methods are at the forefront of designing artificial metalloenzymes that mimic the function of natural zinc-containing proteins. This involves creating novel protein scaffolds that can bind zinc in a predetermined coordination geometry, often with an open site for catalysis.
The design process frequently starts with a computational model of a protein scaffold. Residues are then strategically mutated in silico to create a binding pocket with ligands like histidine or cysteine that can coordinate a zinc ion. The stability of these designed proteins, both in their apo (metal-free) and holo (metal-bound) forms, can be assessed using computational energy calculations.
Biomimetic modeling also involves the synthesis and study of small-molecule zinc complexes that replicate the active site of metalloenzymes. For example, ligands like 3,3-bis(1-methylimidazol-2-yl) propionate (B1217596) have been designed to mimic the 2-His-1-carboxylate facial triad (B1167595) found in many zinc enzymes. The coordination chemistry of these mimics with zinc is studied to understand how the ligand framework influences the metal center's properties and reactivity. These studies have revealed different coordination modes depending on the stoichiometry and the specific ligand used. Such work is crucial for understanding the structure-function relationships in natural zinc enzymes and for developing novel catalysts.
Advanced Analytical Methodologies for Detection and Quantification
Methods for Analyzing Complex Matrices in Environmental and Biological Samples (non-human)
The analysis of zinc propanoate in environmental matrices (like water and soil) and non-human biological samples (such as animal tissues) primarily relies on techniques that quantify the total zinc content. Direct measurement of the intact zinc propanoate salt is not commonly performed; instead, the concentration of zinc is determined as an indicator of its presence. This is because metal carboxylates can dissociate in solution, making elemental analysis a more robust approach for quantification in these complex systems.
Several well-established instrumental methods are employed for the determination of zinc. These methods are highly sensitive and are approved by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH).
Key analytical techniques include:
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : This technique is widely used for analyzing zinc in both environmental and biological samples. It involves introducing the sample into a high-temperature plasma, which excites the zinc atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of zinc.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : Offering excellent sensitivity, ICP-MS is suitable for detecting trace and ultratrace levels of zinc in water, soil, and biological tissues. It uses a plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio. This method can achieve detection limits as low as 0.017 µg/L for zinc in water.
Atomic Absorption Spectrometry (AAS) : AAS is a common and relatively simple technique for zinc analysis. It measures the absorption of light by free zinc atoms in the gaseous state. Flame AAS (F-AAS) is robust for many sample types, while Graphite Furnace AAS (GF-AAS) provides higher sensitivity for samples with very low zinc concentrations.
Sample preparation is a critical step to avoid contamination and ensure accurate results. For biological and environmental samples, this often involves acid digestion to break down the organic matrix and bring the zinc into a solution suitable for analysis. In a study on Murrah buffalo bulls supplemented with zinc propionate (B1217596), serum zinc concentration was determined to assess uptake, highlighting the use of these elemental analysis techniques in non-human biological studies.
Interactive Data Table: Methods for Total Zinc Analysis in Environmental Samples
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Percent Recovery | Reference |
| Water | Acidify (digest if necessary); dilute | ICP-AES | 2 µg/L | No data | |
| Water | Acidify (digest if necessary); dilute | ICP-MS | 1.8 µg/L | No data | |
| Water | Reflux with HNO3/HCl; dilute | GF-AAS | 0.14 µg/L | No data | |
| Air | Collect sample on cellulose (B213188) filter; wet ash with HNO3; dilute | Flame AAS | 3 µ g/sample | No data | |
| Soil | NH4HCO3-DTPA extraction | ICP-AES | No data | No data |
Spectroscopic Techniques for In-Situ Monitoring of Reactions
Spectroscopic methods are invaluable for the in-situ monitoring of chemical reactions involving zinc propanoate, such as its synthesis, thermal decomposition, or its interaction with other molecules. These techniques provide real-time information on the structural and chemical changes occurring during a reaction.
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is a powerful tool for studying the coordination environment of the carboxylate group in zinc propanoate. The position and shape of the asymmetric carboxylate stretching vibration (νa COO–) band in the IR spectrum can distinguish between different forms, such as crystalline and amorphous zinc carboxylates. This technique has been used extensively to monitor the formation of zinc carboxylates (also known as zinc soaps) in oil paintings, where different coordination environments (e.g., chain complexes vs. oxo complexes) can be identified.
Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS) : This hyphenated technique is ideal for studying the thermal decomposition of zinc propanoate. Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature, while the coupled mass spectrometer (MS) identifies the gaseous products evolved during decomposition. Studies on zinc propionate show a multi-step decomposition process. The initial step often involves dehydration, followed by the decomposition of the anhydrous propionate, which releases volatile products like 3-pentanone (B124093) and carbon dioxide, ultimately leaving zinc oxide as the final solid residue.
Interactive Data Table: Thermal Decomposition of Zinc(II) Propionate Complexes
| Temperature Range (°C) | Mass Loss (%) | Evolved Products (Identified by MS/IR) | Process | Reference |
| ~90-150 | Varies (dehydration) | H₂O | Elimination of water molecules | |
| ~300-400 | Varies | Diethyl ketone (3-pentanone), Carbon Dioxide (CO₂) | Decomposition of propionate anion | |
| >400 | - | - | Formation of final residue (Zinc Oxide) |
Chromatographic Methods Coupled with Spectroscopy for Intermediate Identification
Identifying transient intermediates in reactions involving zinc propanoate is crucial for elucidating reaction mechanisms. While direct chromatographic analysis of an ionic salt like zinc propanoate is challenging, chromatography coupled with spectroscopy is essential for separating and identifying organic components, reaction byproducts, and complex intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly effective for analyzing volatile and semi-volatile organic compounds. For metal carboxylates, direct analysis is often not feasible due to their low volatility. However, GC-MS is widely used to analyze the fatty acid or carboxylate components after a derivatization step. For instance, a silylating reagent can be used to convert the free fatty acids and those bound in metal soaps into volatile trimethylsilyl (B98337) esters, which can then be separated and identified by GC-MS. This indirect approach helps in tracking the consumption or formation of propionate-containing species in a reaction mixture. Factor analysis of complex GC-MS data has also been used to deconstruct reaction products, with specific fragment ions (like m/z 75) suggesting the presence of propionate moieties.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC is more suitable for separating non-volatile and thermally sensitive compounds. Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a validated, highly sensitive method for quantifying propionate-containing molecules, such as fluticasone (B1203827) propionate, in complex biological matrices like plasma. While this example is for a different propionate ester, the principle is directly applicable. The liquid chromatography step separates the target analyte from matrix components, and the mass spectrometer provides sensitive and specific detection. Methods for analyzing other organic zinc complexes, such as zinc picolinate (B1231196) and zinc-DTPA, using HPLC with MS or other detectors have also been developed, demonstrating the utility of this approach for metal-organic compounds.
Mass Spectrometry for Intermediate Analysis : In some cases, mass spectrometry without a prior chromatographic step is used to identify reaction intermediates. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) have been used to identify binuclear intermediate species in reactions involving zinc complexes. This highlights the power of mass spectrometry in capturing snapshots of complex reaction pathways.
Research Gaps and Future Directions in Zinc Ii Propanoate Chemistry
Exploration of Novel Synthetic Strategies for Tailored Materials
The future of zinc(II) propanoate applications lies in the ability to synthesize materials with precisely controlled structures and properties. While traditional synthesis by reacting zinc oxide with propionic acid is well-documented, research is shifting towards more sophisticated methods that offer greater control over the final product's morphology and function. A significant area for development is the refinement of continuous-flow processes, such as the direct reaction of metallic zinc with propionic acid in the presence of oxygen, which presents a more rapid and economical alternative to batch syntheses.
A primary research gap is the limited exploration of bottom-up synthetic strategies for creating complex, functional architectures from zinc propanoate precursors. For instance, zinc propanoate serves as an effective precursor for generating zinc oxide (ZnO) nanoparticles, but further investigation is needed to control the size, shape, and defect structure of these nanoparticles for specific electronic or photocatalytic applications. Another promising direction is the use of zinc propanoate in the self-assembly of metal-organic frameworks (MOFs) and coordination polymers (CPs). Recent studies have shown that combining aqueous solutions of zinc(II) salts with functionalized propanoate linkers, such as 3-(1H-imidazol-1-yl)propanoate, can produce crystalline coordination polymers. researchgate.net Future work should focus on expanding the library of functionalized propanoate ligands to build novel topologies with tailored porosity and chemical properties. Mechanochemistry, which uses mechanical force to drive reactions, also presents a largely unexplored, solvent-free route to new zinc propanoate-based materials.
| Synthetic Strategy | Precursors | Key Advantages | Research Focus |
| Aqueous Precipitation | Zinc(II) salts, Propanoate-based ligands | Immediate formation of crystalline products, Control over ligand functionality | Expanding ligand library for novel MOF/CP structures researchgate.net |
| Continuous-Flow Reaction | Metallic Zinc, Propionic Acid, Oxygen | Rapid, economical, continuous production | Optimization of reaction conditions and scalability |
| Thermal Decomposition | Zinc(II) Propanoate | Precursor for metal oxide nanomaterials | Control of nanoparticle size, shape, and properties |
| Mechanochemistry | Zinc salts, Propionic acid | Solvent-free, green chemistry, novel phases | Exploration of new material synthesis and reactivity |
Deeper Understanding of Structure-Activity Relationships in Catalysis
Zinc(II) propanoate and its derivatives are emerging as versatile catalysts, yet a deep, predictive understanding of how their structure dictates catalytic activity is still in its infancy. The flexible coordination geometry of the Zn(II) ion allows it to adopt various structural motifs, which directly impacts its catalytic performance. A significant research gap is the systematic correlation of these structural variations with catalytic outcomes in specific reactions.
A compelling example is found in heterogeneous catalysis using coordination polymers. Research has demonstrated that the choice of carboxylate ligand (formate, acetate (B1210297), or propionate) in zinc-bipyridine systems dictates the dimensionality of the resulting framework. Specifically, the use of propionate (B1217596) yields a 2D network, and this structural change directly influences the material's efficacy as a heterogeneous catalyst for reactions like the cyanosilylation of aldehydes. Future studies must expand on this principle, systematically modifying the propanoate ligand and other components to fine-tune the catalyst's active sites for improved selectivity and turnover frequency.
Furthermore, insights from related zinc-catalyzed systems highlight promising research avenues. Studies on zinc-zeolite catalysts for propane (B168953) dehydrogenation have revealed that different zinc species, such as isolated Zn²⁺ versus [Zn-OH]⁺, exhibit vastly different activity and stability. Understanding how to generate and stabilize the most active zinc species from a zinc propanoate precursor within a support material is a critical future challenge. Similarly, bio-inspired model systems show that the presence of a vacant or labile coordination site on the zinc center is crucial for high catalytic rates in hydrolysis reactions. Applying this principle to design zinc propanoate-based catalysts with controlled coordination environments could lead to highly efficient systems for a range of chemical transformations.
| Catalyst System | Structural Feature | Influence on Catalysis | Future Direction |
| Zn(II)-bpy-propionate CP | 2D layered network | Provides active sites for heterogeneous cyanosilylation | Modify ligands to tune active site accessibility and selectivity. |
| Zn-modified Zeolites | Speciation of Zn sites ([Zn-OH]⁺ vs. Zn²⁺) | Determines activity and stability in dehydrogenation | Develop methods to control Zn speciation from propanoate precursors. |
| Bio-inspired Dizinc Models | Vacant coordination site | Increases catalytic rate of hydrolysis | Design catalysts with tunable, labile sites for enhanced reactivity. |
Advanced Mechanistic Studies in Non-Human Biological Systems
Zinc propanoate is recognized for its utility as a fungicide, particularly in agricultural and material preservation contexts. However, the precise biochemical and molecular mechanisms underpinning its antifungal activity are not fully elucidated, representing a significant knowledge gap. While direct mechanistic studies on zinc propanoate are limited, research on related zinc compounds like zinc oxide (ZnO) and zinc pyrithione (B72027) provides a robust framework for future investigation.
The primary hypothesized mechanism involves the disruption of zinc homeostasis within the fungal cell. Fungi maintain a delicate balance of intracellular zinc, and an influx of excess Zn²⁺ from a soluble source like zinc propanoate can be toxic. This overload can lead to the mismetallation of essential enzymes, where zinc ions displace other crucial metal cofactors (e.g., iron or copper), thereby inactivating them. A second proposed mechanism is the generation of reactive oxygen species (ROS), which induces oxidative stress, damaging cellular components like proteins, lipids, and DNA. A third pathway involves direct interaction with and disruption of the fungal cell membrane, leading to increased permeability and lysis.
Future research must focus on validating these mechanisms specifically for zinc propanoate in relevant non-human systems, such as pathogenic plant fungi. Advanced techniques like transcriptomics and proteomics could identify the specific genes and proteins affected by zinc propanoate exposure. Furthermore, studies in canines have indicated that zinc propionate has greater bioavailability than inorganic sources like zinc oxide, suggesting that its delivery of zinc ions is highly efficient. Understanding the kinetics of this uptake and its subsequent cellular fate in target fungal species is crucial for optimizing its use and developing more effective antifungal strategies.
| Proposed Mechanism | Description | Key Cellular Target | Supporting Evidence From |
| Ion Homeostasis Disruption | Excess intracellular Zn²⁺ influx leads to mismetallation and competitive inhibition of transporters. | Metalloenzymes, Ion Channels | Zinc Pyrithione, Zinc-Attenuating Compounds |
| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) like H₂O₂. | Proteins, Lipids, DNA | Zinc Oxide |
| Membrane Disruption | Direct interaction with the phospholipid bilayer, increasing permeability. | Fungal Cell Membrane | Zinc Oxide |
| Enzyme Inactivation | Damage to iron-sulfur clusters in essential metabolic enzymes. | Aconitase, Respiratory Chain Proteins | Zinc Pyrithione |
Development of Zinc(II) Propanoate-Based Smart Materials for Specific Industrial Applications
The development of "smart" materials that respond to external stimuli is a frontier in materials science, and zinc(II) propanoate is a promising building block for such systems. The key lies in the flexible and dynamic coordination chemistry of the Zn(II) ion. When incorporated into coordination polymers or metal-organic frameworks, the bonds between zinc and organic ligands can be designed to form, break, or reorganize in response to triggers like pH, temperature, or the presence of specific analytes. This responsiveness can be harnessed to create materials with switchable properties, although the application of zinc propanoate itself in this area is still underexplored.
A major research direction is the design of zinc propanoate-based sensors. For example, zinc coordination polymers can be engineered to exhibit changes in luminescence (fluorescence) upon protonation of uncoordinated ligand sites, acting as highly sensitive pH sensors. Future work could involve designing propanoate-based frameworks that change color or fluorescence in the presence of industrial pollutants or biological molecules. Another exciting avenue is the creation of self-healing polymers. Materials cross-linked by dynamic zinc-ligand bonds can autonomously repair damage; when the material is cut, the coordination bonds can reform across the interface, restoring mechanical integrity. Using zinc propanoate as the source of these dynamic cross-links could lead to robust, self-healing coatings or elastomers.
Furthermore, the electrochemical properties of zinc are being leveraged in next-generation energy storage. Zinc-ion hydrogels are being investigated as smart electrolytes for flexible and safe batteries. Tailoring the properties of these gels by incorporating zinc propanoate could improve ionic conductivity and create stimuli-responsive behavior, such as thermal-gating for enhanced safety.
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental work is essential for accelerating the discovery and optimization of zinc propanoate-based systems. A significant research gap is the development of accurate predictive models that can guide synthetic efforts, reducing trial-and-error in the laboratory. Integrating these approaches allows for a deeper mechanistic understanding that is often inaccessible through experiments alone.
A prime example of this integration is in the study of reaction mechanisms. For instance, computational studies using hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been used to investigate the inactivation of zinc-dependent enzymes by propanoate-related inhibitors. These models can calculate reaction barriers and map out the entire chemical transformation at an atomic level, with findings that can be validated against experimental data like X-ray crystallography. This approach should be extended to model catalytic cycles in zinc propanoate-based systems to identify rate-limiting steps and design more efficient catalysts.
In materials science, theoretical calculations are already being used to support experimental findings, such as using density functional theory (DFT) to help interpret the infrared spectra of newly synthesized zinc-propanoate coordination polymers. researchgate.net The next frontier is to use computational screening to predict synthetically viable and functional materials before they are made. acs.org By building a database of propanoate-based linkers and using computational tools to predict the resulting framework structures and properties (e.g., porosity, electronic bandgap), researchers can focus experimental efforts on the most promising candidates. Furthermore, the rise of machine learning offers the potential to develop models that can predict material properties based on simple structural inputs, rapidly screening vast chemical spaces for tailored applications. acs.org
Q & A
Basic: What are the standard synthetic routes for zinc propanoate coordination polymers, and how do reaction conditions influence crystallinity?
Answer: Zinc propanoate coordination polymers are typically synthesized via aqueous reactions between zinc salts (e.g., Zn(NO₃)₂) and sodium propanoate derivatives. Crystallinity depends on ligand substituents and reaction parameters:
- Ligand structure : Bulky substituents (e.g., 2-phenylimidazole) may initially yield amorphous precipitates, requiring prolonged heating for crystallization .
- Temperature : Higher temperatures (>60°C) enhance crystal growth kinetics, as seen in the conversion of amorphous phases to crystalline materials .
- pH : Neutral to slightly basic conditions (pH 6–8) favor ligand deprotonation and coordination with Zn²⁺ .
Basic: Which characterization techniques are essential for confirming zinc propanoate structural integrity and purity?
Answer: A multi-technique approach is critical:
- XRD : Confirms crystallinity and phase purity by matching diffraction patterns with simulated data .
- FTIR : Validates ligand coordination via shifts in carboxylate stretching frequencies (e.g., Δν = νₐₛ(COO⁻) − νₛ(COO⁻) < 200 cm⁻¹ indicates bidentate binding) .
- Elemental analysis : Ensures stoichiometric ratios of Zn:C:H:N align with theoretical values (±0.3% tolerance) .
Advanced: How do ligand substituents (e.g., imidazole derivatives) modulate the solubility and catalytic properties of zinc propanoate complexes?
Answer: Substituents introduce steric and electronic effects:
- Steric hindrance : Bulky groups (e.g., 2-methylimidazole) reduce solubility in polar solvents but enhance thermal stability by limiting lattice flexibility .
- Electronic effects : Electron-withdrawing groups increase Lewis acidity of Zn²⁺, improving catalytic activity in esterification reactions .
- Experimental validation : Compare solubility in DMSO/H₂O mixtures and assess catalytic turnover rates using GC-MS .
Advanced: How should researchers address contradictions in reported stability constants of zinc propanoate complexes?
Answer: Discrepancies often arise from methodological variability. Mitigation strategies include:
- Standardized conditions : Replicate experiments at fixed ionic strength (e.g., 0.1 M KCl) and temperature (25°C) .
- Systematic reviews : Follow PRISMA guidelines to aggregate data from multiple studies, as demonstrated in meta-analyses of zinc coordination chemistry .
- Error analysis : Quantify uncertainties in potentiometric titrations using software like Hyperquad .
Methodological: How can the PICOT framework refine research questions on zinc propanoate’s biological interactions?
Answer: Apply the PICOT elements:
- Population : Specify biological targets (e.g., "E. coli biofilm models").
- Intervention : Define zinc propanoate concentration ranges (e.g., 0.1–10 mM).
- Comparison : Use zinc acetate as a control to isolate propanoate ligand effects.
- Outcome : Quantify biofilm inhibition via crystal violet assays.
- Time : Assess exposure durations (e.g., 24–72 hrs) .
Basic: What protocols ensure reproducibility in zinc propanoate synthesis?
Answer: Adhere to:
- Detailed documentation : Report exact molar ratios, solvent volumes, and stirring rates .
- Purification steps : Include recrystallization solvents (e.g., ethanol/water) and drying conditions (vacuum, 60°C) .
- Supporting information : Provide raw XRD data and IR spectra in supplementary files .
Advanced: What computational methods predict the thermodynamic stability of zinc propanoate frameworks?
Answer: Combine:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to estimate lattice energies .
- Molecular dynamics : Simulate solvent interactions to assess framework stability in aqueous environments .
- Validation : Correlate computational results with experimental TGA/DSC data .
Methodological: How to formulate a hypothesis-driven research question on zinc propanoate’s environmental remediation potential?
Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : "Does zinc propanoate adsorb heavy metals (Pb²⁺, Cd²⁺) in soil at pH 5–7?"
- Novelty : Compare with commercial adsorbents (e.g., zeolites).
- Ethical : Ensure non-toxic byproduct formation .
Advanced: Which spectroscopic methods resolve ambiguities in zinc-propanoate coordination geometry?
Answer: Employ:
- EXAFS : Probe Zn-O/N bond distances (±0.02 Å resolution) to distinguish tetrahedral vs. octahedral geometries .
- Solid-state NMR : Use ¹³C CP/MAS to identify carboxylate binding modes (bridging vs. chelating) .
Methodological: How to design a systematic review analyzing zinc propanoate’s role in antimicrobial coatings?
Answer: Follow PRISMA guidelines:
- Search strategy : Combine terms like "(zinc AND propanoate) AND (antimicrobial OR biofilm)" across PubMed, Web of Science, and EMBASE .
- Inclusion criteria : Prioritize studies with MIC (minimum inhibitory concentration) data and control groups .
- Risk of bias : Assess using ROBINS-I tool for non-randomized studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
